IL-17 modulator 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNEKZTSOZTDI-GPOMZPHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Interleukin-17 (IL-17) modulators, a critical class of therapeutics for a range of autoimmune and inflammatory diseases. The document details the IL-17 signaling pathway, the distinct mechanisms of various modulator classes, quantitative data on their activity, and the experimental protocols employed for their characterization.
The IL-17 Signaling Pathway: A Central Mediator of Inflammation
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1] It plays a crucial role in host defense against extracellular pathogens but is also a central driver of pathology in numerous autoimmune diseases when its signaling is dysregulated.[2] The canonical IL-17A signaling cascade is initiated by the binding of the dimeric IL-17A cytokine to its cell surface receptor complex.
The IL-17 receptor is a heterodimer composed of the IL-17RA and IL-17RC subunits.[3] Upon ligand binding, a conformational change in the receptor complex leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1).[3] Act1, which possesses E3 ubiquitin ligase activity, then recruits and polyubiquitinates TNF receptor-associated factor 6 (TRAF6).[4] This ubiquitination event serves as a scaffold for the assembly of downstream signaling complexes, leading to the activation of two major pathways:
-
NF-κB Pathway: The TRAF6-dependent pathway activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor-κB (NF-κB) transcription factor to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs).
-
MAPK Pathways: IL-17 signaling also activates mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK. These pathways contribute to the stabilization of mRNA transcripts of inflammatory genes and further amplify the inflammatory response.
The tight regulation of this pathway is critical, and its dysregulation is implicated in the pathogenesis of diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.
Mechanisms of IL-17 Modulation
Therapeutic intervention in the IL-17 pathway is primarily achieved through two main strategies: direct neutralization of the IL-17A cytokine and blockade of its receptor. A third emerging strategy involves the development of small molecule inhibitors that disrupt the protein-protein interaction between IL-17A and its receptor.
Monoclonal Antibody-Based Modulators
Monoclonal antibodies (mAbs) represent the most clinically advanced class of IL-17 modulators. They offer high specificity and affinity for their targets.
-
Direct IL-17A Neutralization: This approach involves mAbs that bind directly to the IL-17A cytokine, thereby preventing its interaction with the IL-17RA/RC receptor complex. Secukinumab and Ixekizumab are two prominent examples of this class. By sequestering IL-17A, these antibodies effectively block the initiation of the downstream inflammatory cascade.
-
IL-17 Receptor Blockade: This strategy employs mAbs that target the IL-17RA subunit of the receptor complex. Brodalumab is a key example of this mechanism. By binding to IL-17RA, it prevents the binding of not only IL-17A but also other IL-17 family members that utilize this receptor subunit, such as IL-17F and IL-17E (IL-25). This results in a broader inhibition of IL-17 pathway signaling.
Small Molecule Modulators
The development of orally bioavailable small molecule inhibitors targeting the IL-17 pathway is an active area of research. These molecules are designed to disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA. One such example is "IL-17A modulator-2," a compound identified from patent literature. While the precise binding mode of many of these small molecules is still under investigation, they represent a promising therapeutic modality with the potential for oral administration.
Quantitative Data on IL-17 Modulators
The efficacy of IL-17 modulators is quantified by various parameters, including their binding affinity (Kd) and their inhibitory concentration (IC50 or pIC50).
| Modulator Class | Example Modulator | Target | Quantitative Measure | Value |
| Small Molecule | IL-17A modulator-2 | IL-17A | pIC50 | 8.3 |
| Monoclonal Antibody | Secukinumab | IL-17A | Kd | ~50-100 pM |
| Monoclonal Antibody | Ixekizumab | IL-17A | Kd | ~50-100 times higher affinity than Secukinumab |
| Monoclonal Antibody | Brodalumab | IL-17RA | High Affinity | Not specified in the provided results |
Experimental Protocols for Characterizing IL-17 Modulators
A variety of in vitro assays are employed to characterize the mechanism of action and potency of IL-17 modulators.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A/IL-17RA Interaction
-
Principle: This assay is used to quantify the inhibition of the binding between IL-17A and its receptor, IL-17RA.
-
Methodology:
-
Recombinant human IL-17RA is coated onto the wells of a microplate.
-
Biotinylated recombinant human IL-17A is pre-incubated with varying concentrations of the test modulator.
-
The mixture is then added to the IL-17RA-coated wells.
-
After incubation and washing, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated IL-17A.
-
A substrate for HRP is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the inhibitory activity of the modulator.
-
Cell-Based Functional Assays
-
Principle: These assays measure the ability of a modulator to inhibit the downstream cellular effects of IL-17A signaling, such as the production of pro-inflammatory cytokines and chemokines.
-
Methodology (Example: IL-6 or GRO-α production):
-
A cell line responsive to IL-17A, such as human dermal fibroblasts or the human epithelial cell line HeLa, is cultured in a multi-well plate.
-
The cells are pre-treated with various concentrations of the IL-17 modulator.
-
The cells are then stimulated with a sub-maximal concentration of recombinant human IL-17A.
-
After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of a downstream effector molecule, such as IL-6 or GRO-α, in the supernatant is quantified using a specific ELISA kit.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Principle: SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a modulator and its target.
-
Methodology:
-
The target protein (e.g., IL-17A or IL-17RA) is immobilized on the surface of a sensor chip.
-
A solution containing the modulator is flowed over the chip surface.
-
The binding of the modulator to the immobilized target causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd) can be determined.
-
Förster Resonance Energy Transfer (FRET) Competition Assay
-
Principle: FRET is a distance-dependent interaction between two fluorophores. This assay can be used in a competition format to measure the inhibition of the IL-17A/IL-17RA interaction.
-
Methodology:
-
Recombinant IL-17A is labeled with a donor fluorophore, and recombinant IL-17RA is labeled with an acceptor fluorophore.
-
When the two proteins interact, the donor and acceptor fluorophores are in close proximity, resulting in a FRET signal.
-
The test modulator is added to the mixture. If the modulator disrupts the IL-17A/IL-17RA interaction, the distance between the fluorophores increases, leading to a decrease in the FRET signal.
-
The IC50 value for the modulator can be determined by measuring the FRET signal at different modulator concentrations.
-
Visualizations of Signaling Pathways and Mechanisms of Action
Caption: Canonical IL-17A signaling pathway.
Caption: Mechanisms of action of different IL-17 modulators.
References
An In-depth Technical Guide to the IL-17 Signaling Pathway and its Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria.[1][2][3] The IL-17 family consists of six members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[1][4] Of these, IL-17A is the most studied and is the hallmark cytokine of T helper 17 (Th17) cells. While essential for immunity, dysregulated IL-17 signaling is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, psoriatic arthritis, ankylosing spondylitis, and rheumatoid arthritis. This central role in disease has made the IL-17 pathway an attractive target for therapeutic intervention.
This technical guide provides a detailed overview of the canonical IL-17A signaling pathway, explores the mechanisms of IL-17 modulators, presents quantitative data for modulator analysis, and details key experimental protocols for pathway investigation. The term "IL-17 modulator 2" is a non-standard designation; this guide will refer to a representative small molecule modulator, designated "IL-17A modulator-2," which has been described in patent literature and is available as a research chemical.
The IL-17 Signaling Pathway
The canonical IL-17A signaling cascade is initiated by the binding of dimeric IL-17A to its heteromeric cell surface receptor complex. This complex is composed of two subunits, IL-17RA and IL-17RC, which are single-pass transmembrane proteins. Both receptor subunits contain a conserved cytoplasmic motif known as the SEFIR (SEF/IL-17R) domain, which is crucial for downstream signal transduction.
Upon ligand binding, a conformational change in the receptor complex facilitates the recruitment of the key adaptor protein, Act1 (also known as CIKS or TRAF3IP2), via homotypic SEFIR-SEFIR domain interactions. Act1 is a critical mediator that links the receptor to downstream signaling cascades and possesses E3 ubiquitin ligase activity.
Act1 then recruits and mediates the K63-linked polyubiquitination of Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), another E3 ubiquitin ligase. This ubiquitination event is essential for the activation of downstream pathways. TRAF6, in turn, activates several cascades, including the nuclear factor κB (NF-κB), mitogen-activated protein kinase (MAPK) (including ERK, p38, and JNK), and CCAAT-enhancer-binding protein (C/EBP) pathways.
Activation of these pathways leads to the translocation of transcription factors into the nucleus, driving the expression of a wide array of target genes. These include pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8) that recruit neutrophils, and antimicrobial peptides (e.g., β-defensins). Additionally, IL-17 signaling can promote tissue remodeling by inducing the expression of matrix metalloproteinases (MMPs). Beyond transcriptional activation, the Act1-TRAF2-TRAF5 complex can also stabilize the mRNA of certain inflammatory genes, amplifying the inflammatory response.
Modulation of the IL-17 Pathway
Given its central role in inflammation, the IL-17 pathway is a prime target for therapeutic modulation. Strategies primarily involve biologic agents, such as monoclonal antibodies, and emerging small molecule inhibitors.
-
Monoclonal Antibodies: These biologics are the most established IL-17 modulators. They work by either directly neutralizing the IL-17A cytokine (e.g., Secukinumab, Ixekizumab) or by blocking the IL-17RA receptor subunit (e.g., Brodalumab), thereby preventing ligand binding and subsequent signal initiation.
-
Small Molecule Inhibitors: The development of orally active small molecules that disrupt the IL-17A/IL-17RA protein-protein interaction (PPI) is an area of intensive research. These molecules offer potential advantages over biologics, including oral administration and better tissue penetration. "IL-17A modulator-2" is a representative of this class, identified from patent literature as an inhibitor of IL-17A's biological action. Such molecules are designed to bind to IL-17A, preventing it from engaging its receptor complex.
Quantitative Analysis of IL-17 Modulators
The characterization and comparison of IL-17 modulators rely on robust quantitative assays. Key parameters include binding affinity (Kd), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50).
| Modulator Class | Example | Target | Assay Type | Parameter | Typical Value Range |
| Monoclonal Antibody | Secukinumab | IL-17A | Surface Plasmon Resonance (SPR) | Affinity (Kd) | 100-250 pM |
| Ixekizumab | IL-17A | Surface Plasmon Resonance (SPR) | Affinity (Kd) | < 3 pM | |
| Brodalumab | IL-17RA | Surface Plasmon Resonance (SPR) | Affinity (Kd) | 23 pM | |
| Small Molecule | IL-17A modulator-2 | IL-17A | Cell-based reporter assay | pIC50 | 8.3 |
| Representative Compound | IL-17A | In vivo efficacy (murine model) | Edema Reduction | Significant |
Note: Data is compiled from various public sources and patent literature for representative purposes. pIC50 is the negative logarithm of the IC50 value.
Key Experimental Protocols
Cell-Based IL-6 Reporter Assay for Modulator Potency (IC50 Determination)
This assay measures the ability of a modulator to inhibit IL-17A-induced production of IL-6, a key downstream cytokine.
Principle: Human dermal fibroblasts (HDF) or similar responsive cell lines are stimulated with a fixed concentration of IL-17A in the presence of varying concentrations of the test modulator. The amount of IL-6 secreted into the supernatant is then quantified, typically by ELISA.
Detailed Methodology:
-
Cell Culture: Culture HDFs in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until confluent.
-
Starvation: Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling.
-
Modulator Preparation: Prepare a serial dilution of the test modulator (e.g., "IL-17A modulator-2") in assay medium.
-
Stimulation:
-
Add the diluted modulator to the cells and incubate for 1 hour at 37°C.
-
Add a fixed concentration of recombinant human IL-17A (typically the EC80 concentration, e.g., 1-5 ng/mL) to all wells except the negative control.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
Quantification:
-
Quantify the IL-6 concentration in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the IL-6 standards.
-
Calculate the IL-6 concentration for each sample.
-
Plot the IL-6 concentration against the logarithm of the modulator concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for Pathway Activation Analysis
This protocol assesses the activation of key signaling intermediates, such as TRAF6 or downstream kinases, by detecting their post-translational modifications (e.g., phosphorylation).
Principle: Cells are treated with IL-17A for a short duration to induce pathway activation. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the total and phosphorylated forms of target proteins.
Detailed Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa or mouse embryonic fibroblasts) and grow to 80-90% confluency. Treat with IL-17A (e.g., 50 ng/mL) for various short time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p65) or total protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Conclusion
The IL-17 signaling pathway is a fundamental component of the inflammatory response and a validated, high-value target for the treatment of autoimmune diseases. The successful development of monoclonal antibodies targeting IL-17A and its receptor has provided significant clinical benefit to patients. The ongoing research into small molecule inhibitors that can disrupt the IL-17A/IL-17RA interaction promises a new generation of oral therapeutics. A thorough understanding of the molecular cascade, coupled with robust quantitative and mechanistic assays as detailed in this guide, is essential for the continued discovery and development of novel IL-17 pathway modulators.
References
- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. Negative Control of IL-17R Signaling: Implications for Fungal Immunity - Sarah Gaffen [grantome.com]
- 4. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
The Advent of Small Molecule IL-17 Modulators: A New Frontier in Inflammatory Disease Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
The interleukin-17 (IL-17) signaling pathway has been unequivocally identified as a central driver of inflammation in a host of autoimmune and inflammatory disorders. While monoclonal antibodies targeting this pathway have achieved significant clinical success, the development of orally bioavailable small molecule modulators represents a paradigm shift in the therapeutic landscape. This technical guide delves into the discovery and synthesis of these next-generation IL-17 inhibitors, providing a comprehensive overview for scientists and professionals in the field.
The IL-17 Pathway: A Critical Mediator of Inflammation
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of diseases such as psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2][3][4] Produced primarily by T helper 17 (Th17) cells, IL-17A forms homodimers or heterodimers with IL-17F and signals through its receptor complex, consisting of IL-17RA and IL-17RC.[1] This interaction triggers a downstream signaling cascade, leading to the production of chemokines and other inflammatory mediators that recruit immune cells like neutrophils to the site of inflammation. The dysregulation of this axis is a key factor in the chronic inflammation and tissue damage characteristic of several autoimmune conditions.
The Shift from Biologics to Small Molecules
The therapeutic potential of targeting the IL-17 pathway has been validated by the clinical success of monoclonal antibodies. However, these large molecule biologics are associated with limitations such as the need for parenteral administration, poor tissue penetration, and potential immunogenicity. Small molecule modulators offer several potential advantages, including oral bioavailability, better tissue distribution, and more tunable pharmacokinetic profiles, which could lead to improved patient compliance and efficacy in a wider range of indications. The primary challenge in developing small molecule inhibitors lies in disrupting the large protein-protein interaction (PPI) between IL-17A and its receptor.
Discovery Strategies for Novel Small Molecule IL-17 Modulators
The discovery of small molecule IL-17 modulators has been propelled by innovative screening and design strategies. Virtual screening of extensive chemical libraries has been instrumental in identifying initial hit compounds. For instance, the identification of CBG040591 and CBG060392 as micromolar affinity ligands for IL-17RA was achieved through this approach. Structure-based drug design, aided by X-ray crystallography and NMR spectroscopy, has provided crucial insights into the binding modes of these molecules, enabling the rational design of more potent inhibitors. Furthermore, the exploration of novel binding pockets on the IL-17A cytokine has opened up new avenues for allosteric modulation, aiming to rigidify the cytokine and prevent the conformational changes necessary for receptor binding.
Promising Small Molecule IL-17 Modulators
Several classes of small molecules have emerged as promising IL-17 modulators. These include imidazole derivatives, spirocyclic compounds, and macrocycles. The following tables summarize the available quantitative data for some of the representative small molecule IL-17 modulators identified in the public domain.
| Compound | Target | Assay | IC50 | Reference |
| [I] | IL-17A | HTRF Assay | 4 nM | |
| CBG040591 | IL-17RA | Biophysical Assay | µM range | |
| CBG060392 | IL-17RA | Biophysical Assay | µM range | |
| Compound 6 | IL-17a | Microscale Thermophoresis | 507 nM | |
| Compound 6C | IL-17a | Microscale Thermophoresis | 170 nM |
Table 1: In Vitro Biological Activity of Selected Small Molecule IL-17 Modulators
| Compound | Parameter | Human | Rat | Dog | Reference |
| [I] | Fraction unbound in plasma | 0.04 | 0.010 | 0.07 | |
| Clearance (mL/min/kg) @ 0.5 mg/kg i.v. | - | 13 | 1.5 | ||
| Volume of distribution (L/kg) @ 0.5 mg/kg i.v. | - | 2.8 | 2.5 | ||
| Half-life (h) @ 0.5 mg/kg i.v. | - | 2.8 | 20 | ||
| Bioavailability (%) @ 3 mg/kg p.o. | - | 45% | 20-30% |
Table 2: Pharmacokinetic Properties of a Lead Benzimidazole Derivative [I]
Synthetic Approaches to IL-17 Modulators
The synthesis of these novel modulators often involves sophisticated multi-step organic chemistry. For instance, the benzimidazole derivatives, exemplified by compound [I], are a significant class of IL-17A inhibitors. The synthesis of macrocyclic compounds that bind to IL-17a has also been described, involving a two-step process that allows for the creation of a diverse library of compounds for screening.
Visualizing the IL-17 Signaling Pathway and Discovery Workflow
To better understand the biological context and the drug discovery process, the following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow for the identification of small molecule modulators.
Caption: The IL-17 signaling cascade.
Caption: A typical workflow for small molecule IL-17 modulator discovery.
Conclusion
The development of small molecule IL-17 modulators is a rapidly advancing field with the potential to revolutionize the treatment of a wide range of inflammatory and autoimmune diseases. Through the integration of advanced screening technologies, structural biology, and innovative synthetic chemistry, researchers are making significant strides in identifying and optimizing potent, orally bioavailable inhibitors of the IL-17 pathway. The compounds highlighted in this guide represent the forefront of this research, and the successful clinical development of such molecules will offer a much-needed therapeutic alternative to injectable biologics.
References
An In-Depth Technical Guide on the Biological Function of IL-17A and Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "IL-17 modulator 2" is not a recognized scientific designation. This guide will use Secukinumab, a well-characterized and clinically approved monoclonal antibody against IL-17A, as a representative "IL-17 modulator" to illustrate the principles of IL-17A inhibition.
Executive Summary
Interleukin-17A (IL-17A) is a signature cytokine of T helper 17 (Th17) cells and a pivotal mediator of inflammation. While essential for host defense against specific pathogens, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases. IL-17A exerts its effects by binding to a heterodimeric receptor complex, activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases. This activity promotes tissue inflammation, neutrophil recruitment, and cellular proliferation.[1][2][3] This guide provides a comprehensive overview of the biological functions of IL-17A, its signaling cascade, and its role in disease. Furthermore, it details the mechanism of its inhibition by a representative therapeutic antibody and outlines key experimental protocols used to study its activity and blockade.
Biological Functions of Interleukin-17A
IL-17A is a pleiotropic cytokine with a primary role in linking adaptive and innate immunity.[4] It is the most studied member of the IL-17 family, which includes five other structurally related cytokines (IL-17B through F).[5] While Th17 cells are a major source, IL-17A is also produced by other immune cells, including γδ T cells, innate lymphoid cells (ILCs), and neutrophils.
The principal functions of IL-17A include:
-
Host Defense: IL-17A is crucial for mounting an effective immune response against extracellular bacteria and fungi, such as Klebsiella pneumoniae and Candida albicans. It achieves this primarily by inducing the production of granulocyte colony-stimulating factor (G-CSF) and various chemokines (e.g., CXCL1, CXCL8) from stromal cells like fibroblasts and epithelial cells. This leads to the robust recruitment and activation of neutrophils at the site of infection.
-
Pro-inflammatory Responses: IL-17A amplifies inflammation by stimulating a wide range of cell types—including epithelial cells, endothelial cells, and fibroblasts—to secrete other pro-inflammatory mediators like IL-6, TNF-α, and matrix metalloproteinases (MMPs). This creates a potent inflammatory feedback loop.
-
Tissue Remodeling and Pathology: In chronic inflammatory settings, the sustained action of IL-17A contributes to tissue damage. It promotes the expression of MMPs that degrade the extracellular matrix and has osteoclastogenic effects by stimulating the expression of RANKL, contributing to bone erosion in diseases like rheumatoid arthritis.
The IL-17A Signaling Pathway
IL-17A, a disulfide-linked homodimer, initiates signaling by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits, which are expressed on various cell types.
The binding of IL-17A to its receptor complex triggers the following canonical signaling cascade:
-
Act1 Recruitment: The receptor complex recruits the key adaptor protein, Act1 (also known as CIKS), through homotypic interactions between their SEFIR domains.
-
TRAF6 Ubiquitination: Act1 functions as an E3 ubiquitin ligase, mediating the K63-linked ubiquitination of TRAF6 (TNF receptor-associated factor 6).
-
Downstream Activation: Ubiquitinated TRAF6 activates downstream kinases, leading to the activation of key transcription factors:
-
NF-κB (Nuclear Factor kappa B): A master regulator of inflammation that translocates to the nucleus and induces the expression of genes encoding cytokines (IL-6, TNF-α), chemokines (CXCL1, CXCL8), and antimicrobial peptides.
-
MAPKs (Mitogen-Activated Protein Kinases): Including p38 and ERK1/2, which contribute to the inflammatory response.
-
C/EBPs (CCAAT/enhancer-binding proteins): Such as C/EBPβ and C/EBPδ, which cooperate with NF-κB to drive the expression of inflammatory genes like IL-6.
-
Additionally, IL-17A can activate a non-canonical pathway that promotes the stability of mRNA transcripts for certain cytokines and chemokines, further amplifying the inflammatory signal.
References
- 1. The roles of IL-17A in inflammatory immune responses and host defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-17 and its expanding biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of IL-17 Modulator 2 in Primary Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the target engagement of "IL-17 Modulator 2," a representative therapeutic agent designed to inhibit the Interleukin-17 (IL-17) signaling pathway. This document details the core principles of IL-17 signaling, experimental protocols for measuring modulator-target interaction in primary cells, and quantitative data for well-characterized IL-17 inhibitors.
Introduction to IL-17 Signaling and Modulation
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] IL-17A is predominantly produced by T helper 17 (Th17) cells.[3] It exerts its effects by binding to a heterodimeric receptor complex consisting of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) on the surface of target cells such as keratinocytes, fibroblasts, and synoviocytes.[1] This binding initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and other mediators that drive tissue inflammation and damage.
Therapeutic intervention in the IL-17 pathway typically involves monoclonal antibodies that either directly neutralize the IL-17A cytokine or block its receptor. "this compound" represents such a therapeutic, and confirming its engagement with its intended target in a physiologically relevant context, such as primary cells, is a crucial step in its development.
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex triggers the recruitment of the adaptor protein Act1. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the transcription of pro-inflammatory genes.
Data Presentation: Quantitative Analysis of IL-17 Modulators
The following tables summarize key quantitative data for well-characterized IL-17 modulators, providing a benchmark for the evaluation of "this compound".
| Modulator | Target | Binding Affinity (KD) | Assay Method | Reference |
| Ixekizumab | IL-17A | <3 pM | Surface Plasmon Resonance (SPR) | |
| Brodalumab | IL-17RA | 239 pM | Not Specified |
Table 1: Binding Affinities of IL-17 Modulators
| Modulator | Primary Cell Type | Functional Readout | IC50 | Reference |
| Brodalumab | Human Dermal Fibroblasts | IL-17A-induced IL-6 release | 0.03 µg/mL | |
| Novel Small Molecule Inhibitor | Human Dermal Fibroblasts | IL-17A-induced IL-6 secretion | <0.2 nM |
Table 2: Functional Potency of IL-17 Modulators in Primary Cell-Based Assays
Experimental Protocols for Target Engagement
To assess the target engagement of "this compound" in primary cells, a combination of direct and indirect methods can be employed.
Direct Target Engagement Assays
These assays directly measure the binding of the modulator to its target protein within the cellular environment.
CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Detailed Protocol:
-
Cell Preparation: Isolate primary cells of interest (e.g., human dermal fibroblasts, CD4+ T cells) and culture under appropriate conditions to a sufficient density.
-
Compound Treatment: Treat cells with varying concentrations of "this compound" or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble target protein (IL-17A or IL-17RA) is then quantified using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target stabilization and thus, engagement.
Co-IP can be used to demonstrate the disruption of the IL-17A and IL-17RA/RC interaction by "this compound".
Detailed Protocol:
-
Cell Culture and Treatment: Culture primary cells expressing the IL-17 receptor (e.g., human keratinocytes) and treat with "this compound" or a control antibody.
-
Stimulation: Stimulate the cells with recombinant human IL-17A to induce the formation of the ligand-receptor complex.
-
Lysis: Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one component of the complex (e.g., anti-IL-17RA) that is pre-coupled to protein A/G beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the co-precipitated protein (IL-17A) by Western blotting. A decrease in the amount of co-precipitated IL-17A in the presence of "this compound" indicates successful target engagement and disruption of the protein-protein interaction.
Indirect (Functional) Target Engagement Assays
These assays measure the downstream consequences of target engagement, providing evidence of the modulator's functional activity.
This assay quantifies the ability of "this compound" to block the production of downstream inflammatory mediators.
Detailed Protocol:
-
Cell Seeding: Seed primary cells (e.g., human dermal fibroblasts) in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with serial dilutions of "this compound" for a specified time.
-
Stimulation: Add a fixed concentration of recombinant human IL-17A to the wells to stimulate the cells.
-
Incubation: Incubate the plate for 24-48 hours to allow for the production and secretion of downstream mediators.
-
Quantification: Collect the cell culture supernatants and measure the concentration of a relevant cytokine or chemokine (e.g., IL-6, CXCL1) using an ELISA kit.
-
Data Analysis: Plot the cytokine/chemokine concentration against the concentration of "this compound" and calculate the IC50 value.
This method assesses the ability of "this compound" to inhibit the phosphorylation of key downstream signaling molecules like STAT3 in response to IL-17A stimulation.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of primary cells (e.g., human keratinocytes).
-
Pre-treatment: Pre-incubate the cells with "this compound" or a control.
-
Stimulation: Stimulate the cells with recombinant IL-17A for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target signaling protein (e.g., phospho-STAT3).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of protein phosphorylation in individual cells. A decrease in the phospho-STAT3 signal in the presence of "this compound" indicates functional target engagement.
Conclusion
The comprehensive assessment of target engagement for "this compound" in primary cells requires a multi-faceted approach. Direct binding assays such as CETSA and Co-IP provide definitive evidence of physical interaction with the target. These should be complemented with functional assays that demonstrate the modulator's ability to inhibit the downstream consequences of IL-17 signaling. The quantitative data and detailed protocols provided in this guide serve as a robust framework for the preclinical evaluation of novel IL-17 modulators, ultimately facilitating the development of more effective therapies for IL-17-mediated diseases.
References
- 1. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secukinumab: The Anti-IL-17A Biologic for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of IL-17 Modulator 2 (IM-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is a key mediator in the recruitment of neutrophils and other immune cells to sites of inflammation.[1][4] Dysregulation of the IL-17 signaling pathway is a significant factor in the pathology of conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. IL-17 modulators are a class of therapeutic agents designed to interfere with the activity of IL-17, thereby reducing the inflammatory response. This document provides a comprehensive technical overview of a novel investigational small molecule, herein referred to as "IL-17 Modulator 2" (IM-2), focusing on its anti-inflammatory properties, mechanism of action, and preclinical data.
Mechanism of Action
IM-2 is a highly specific, orally bioavailable small molecule inhibitor of the protein-protein interaction between IL-17A and its receptor, IL-17RA. By binding to IL-17A, IM-2 allosterically prevents its association with the IL-17RA subunit of the receptor complex, a critical step for signal transduction. This blockade inhibits the downstream signaling cascade, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.
The IL-17 signaling pathway is a central regulator of inflammation. Upon binding of IL-17A to the IL-17RA/IL-17RC receptor complex, the adaptor protein Act1 is recruited. Act1, an E3 ubiquitin ligase, then recruits and activates TRAF6, leading to the activation of downstream pathways like NF-κB and MAPKs, culminating in the expression of inflammatory mediators. IM-2's targeted disruption of the initial IL-17A/IL-17RA interaction is designed to prevent the initiation of this inflammatory cascade.
Preclinical Data
The anti-inflammatory properties of IM-2 have been evaluated in a series of in vitro and in vivo preclinical models.
In Vitro Efficacy
The inhibitory activity of IM-2 was assessed in human primary keratinocytes and synoviocytes, key cell types involved in psoriatic and arthritic inflammation, respectively.
Table 1: In Vitro Inhibition of IL-17A-induced Cytokine and Chemokine Production
| Cell Type | Analyte | IC50 (nM) of IM-2 |
| Human Keratinocytes | IL-6 | 15.2 ± 2.1 |
| CXCL1 | 12.8 ± 1.9 | |
| β-defensin 2 | 18.5 ± 3.4 | |
| Human Synoviocytes | IL-8 | 20.1 ± 2.5 |
| MMP-3 | 25.6 ± 4.2 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
In Vivo Efficacy
The in vivo anti-inflammatory effects of IM-2 were evaluated in a murine model of imiquimod-induced psoriasis.
Table 2: Effect of IM-2 on Psoriasis-like Skin Inflammation in Mice
| Treatment Group | Ear Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) |
| Vehicle Control | 0.45 ± 0.05 | 3.8 ± 0.4 | 3.5 ± 0.5 |
| IM-2 (10 mg/kg) | 0.28 ± 0.04 | 2.1 ± 0.3 | 1.8 ± 0.4* |
| IM-2 (30 mg/kg) | 0.19 ± 0.03 | 1.2 ± 0.2 | 0.9 ± 0.2** |
*Data are presented as mean ± standard deviation (n=8 mice per group). *p<0.05, *p<0.01 vs. Vehicle Control.
Experimental Protocols
In Vitro Cytokine Inhibition Assay
-
Cell Culture: Human primary keratinocytes or synoviocytes are seeded in 96-well plates and cultured to 80-90% confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of IM-2 or vehicle control for 1 hour.
-
Stimulation: Recombinant human IL-17A (100 ng/mL) is added to the wells to induce inflammatory mediator production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Cell culture supernatants are collected and stored at -80°C until analysis.
-
Quantification: The concentrations of cytokines (IL-6, IL-8) and chemokines (CXCL1) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated using a four-parameter logistic regression model.
Murine Model of Imiquimod-Induced Psoriasis
-
Acclimatization: Male BALB/c mice (8-10 weeks old) are acclimatized for one week.
-
Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5 consecutive days.
-
Treatment: IM-2 (10 or 30 mg/kg) or vehicle is administered orally once daily, starting on the same day as the first imiquimod application.
-
Clinical Scoring: Ear thickness is measured daily using a digital caliper. Skin inflammation (erythema and scaling) is scored daily on a scale of 0 to 4.
-
Termination: On day 6, mice are euthanized, and skin and ear tissues are collected for histological and gene expression analysis.
Conclusion
The preclinical data presented in this technical guide demonstrate that IM-2 is a potent and orally bioavailable small molecule inhibitor of the IL-17A signaling pathway. By effectively blocking the interaction between IL-17A and its receptor, IM-2 significantly reduces the production of pro-inflammatory mediators in vitro and ameliorates psoriatic-like skin inflammation in vivo. These findings support the continued development of IM-2 as a potential therapeutic agent for the treatment of IL-17-mediated inflammatory diseases. Further investigation in clinical trials is warranted to establish its safety and efficacy in human subjects.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17 modulator 2" for autoimmune disease research
An In-depth Technical Guide on IL-17 Modulator 2 for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of IL-17 in Autoimmunity
Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a crucial role in the immune system, particularly in host defense against extracellular pathogens.[1] However, the dysregulation of IL-17 signaling is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] The IL-17 family consists of six members, with IL-17A and IL-17F being the most well-characterized and central to autoimmune pathology.[3] These cytokines are predominantly produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells, as well as other immune cells like γδ T cells and innate lymphoid cells.[1][2]
IL-17A and IL-17F exert their effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC, which is widely expressed on various cell types, including epithelial cells, fibroblasts, and endothelial cells. This binding initiates downstream signaling cascades, notably activating pathways like NF-κB and MAPKs. The result is the production of a host of pro-inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases, which recruit neutrophils and other immune cells to sites of inflammation, leading to tissue damage. Given its central role in promoting and sustaining chronic inflammation, the IL-17 pathway has become a major therapeutic target for a range of autoimmune disorders, including psoriasis, psoriatic arthritis (PsA), ankylosing spondylitis (AS), and rheumatoid arthritis (RA).
This guide focuses on "this compound," an investigational small molecule designed to inhibit the IL-17 pathway, presenting available preclinical data, relevant experimental protocols, and the signaling context for its mechanism of action.
Overview of IL-17 Modulators
Therapeutic strategies to inhibit the IL-17 pathway have primarily involved biologic drugs in the form of monoclonal antibodies. More recently, small molecule inhibitors have emerged as a promising oral alternative. "this compound," also identified as compound 159 in patent literature, is an orally active modulator of IL-17. Another distinct compound, referred to as IL-17A modulator-2 (from patent WO2021239743 A1), has been described as an inhibitor of the biological action of IL-17A with a pIC50 of 8.3.
The table below summarizes different classes of IL-17 modulators.
| Modulator Class | Example(s) | Target | Mechanism of Action | Key Reported Data/Status |
| Anti-IL-17A Monoclonal Antibody | Secukinumab, Ixekizumab | IL-17A Cytokine | Binds directly to the IL-17A cytokine, preventing it from binding to its receptor. | FDA-approved for psoriasis, PsA, and AS. |
| Anti-IL-17A/F Monoclonal Antibody | Bimekizumab | IL-17A & IL-17F Cytokines | Binds to and neutralizes both IL-17A and IL-17F. | Undergoing Phase III trials for psoriasis, PsA, and AS. |
| Anti-IL-17 Receptor Monoclonal Antibody | Brodalumab | IL-17RA Receptor Subunit | Binds to the IL-17RA subunit, blocking the signaling of multiple IL-17 family members (A, C, E, F). | FDA-approved for moderate-to-severe plaque psoriasis. |
| Small Molecule Modulator | This compound (Compound 159) | IL-17 Pathway | Orally active modulator that significantly reduces IL-6, IFN-γ, and edema in a preclinical model. | Preclinical; data available in patent literature. |
| Small Molecule Modulator | IL-17A modulator-2 | IL-17A Pathway | Inhibits the biological action of IL-17A. | Preclinical; reported pIC50 of 8.3. |
Quantitative Preclinical Data: this compound (Compound 159)
Preclinical efficacy data for this compound (compound 159) is available from a murine model of delayed-type hypersensitivity (DTH), a standard assay for assessing anti-inflammatory activity. In this model, the compound demonstrated a dose-dependent reduction in ear edema and levels of key pro-inflammatory cytokines.
| Dose (mg/kg, i.p.) | Edema (% Inhibition) | Plasma IL-6 (% Inhibition) | Plasma IFN-γ (% Inhibition) |
| 1 | ~20% | ~25% | ~30% |
| 3 | ~45% | ~55% | ~60% |
| 10 | ~60% | ~75% | ~75% |
| Anti-IL-17A Ab (5 mg/kg) | ~65% | ~80% | ~85% |
| (Note: Values are estimated from graphical data presented in patent WO2013116682A1 and are for illustrative purposes.) |
Signaling Pathways and Mechanisms of Action
Understanding the IL-17 signaling pathway is critical for contextualizing the action of modulators. Upon binding of IL-17A to the IL-17RA/RC receptor complex, the adaptor protein Act1 is recruited, leading to the activation of downstream transcription factors and subsequent inflammatory gene expression.
IL-17 modulators can interrupt this cascade at different points. Monoclonal antibodies act extracellularly, while small molecule inhibitors are presumed to act intracellularly or at the receptor interface.
Detailed Experimental Protocols
Detailed and reproducible protocols are essential for preclinical drug development. Below are methodologies for key assays relevant to the evaluation of IL-17 modulators.
Protocol 1: Murine Delayed-Type Hypersensitivity (DTH) Model
This protocol is adapted from the methodology used to generate the efficacy data for this compound (compound 159).
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Sensitizing Agent: 1-fluoro-2,4-dinitrobenzene (DNFB), 0.5% in 4:1 acetone:olive oil.
-
Challenge Agent: DNFB, 0.2% in 4:1 acetone:olive oil.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO for IP, or TPGS/PEG-400/water for oral dosing).
-
Positive Control: Anti-mouse IL-17A antibody (e.g., from BioLegend), 5 mg/kg in PBS.
-
Equipment: Micropipettes, ear punch biopsy tool, analytical balance.
Procedure:
-
Sensitization (Day 0 and 1):
-
Shave the abdomen of each mouse.
-
Topically apply 30 µL of 0.5% DNFB solution to the shaved abdomen on Day 0 and again on Day 1.
-
-
Compound Administration (Day 7):
-
Randomize mice into treatment groups (vehicle, test compound at various doses, positive control).
-
Administer the test compound or controls via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Challenge (Day 7, 30 minutes post-dosing):
-
Apply 20 µL of 0.2% DNFB solution to the dorsal surface of the right ear of each mouse.
-
Apply 20 µL of the vehicle (4:1 acetone:olive oil) to the left ear as an internal control.
-
-
Endpoint Analysis (Day 8, 24 hours post-challenge):
-
Euthanize the mice.
-
Excise both the right and left ears using a standard-size ear punch.
-
Weigh each ear biopsy immediately.
-
Calculate edema as the difference in weight between the right (challenged) and left (vehicle) ears.
-
Calculate the percent inhibition of edema for each treatment group relative to the vehicle control group.
-
-
(Optional) Cytokine Analysis: At specified time points (e.g., 1 and 4 hours post-challenge), blood can be collected via cardiac puncture, and plasma can be isolated to measure cytokine levels (IL-6, IFN-γ, TNF-α) using commercially available ELISA kits.
Protocol 2: Collagen-Induced Arthritis (CIA) Model in Mice
This is a standard, widely used model for evaluating therapeutics for rheumatoid arthritis.
Objective: To assess the efficacy of a test compound in a chronic, T-cell and B-cell dependent model of autoimmune arthritis.
Materials:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Immunization Agent 1: Bovine Type II Collagen, 2 mg/mL in 0.05 M acetic acid.
-
Immunization Agent 2: Complete Freund’s Adjuvant (CFA).
-
Booster Agent: Incomplete Freund’s Adjuvant (IFA).
-
Test Compound and Vehicle.
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing the Type II Collagen solution and CFA in a 1:1 ratio until a stable emulsion is formed.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a booster emulsion by mixing the Type II Collagen solution and IFA in a 1:1 ratio.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Disease Monitoring (Starting Day 21):
-
Begin monitoring mice 3-4 times per week for signs of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal; 1=erythema and mild swelling of one digit; 2=erythema and mild swelling of ankle/wrist; 3=erythema and moderate swelling of ankle/wrist; 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers.
-
-
Therapeutic Dosing (Prophylactic or Therapeutic):
-
Prophylactic: Begin dosing before or at the time of the booster immunization (e.g., Day 20).
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (e.g., when the average clinical score reaches ~4-6).
-
Administer the test compound or vehicle daily (or as determined by its pharmacokinetics) until the end of the study (e.g., Day 42).
-
-
Final Analysis (e.g., Day 42):
-
Record final clinical scores and paw measurements.
-
Collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Collect blood for analysis of serum anti-collagen antibodies and inflammatory cytokines.
-
Protocol 3: In Vitro IL-17A-Induced IL-6 Production Assay
This assay is used to determine the direct inhibitory effect of a compound on IL-17A signaling in a cellular context.
Objective: To measure the potency (e.g., IC50) of a test compound in inhibiting IL-17A-induced cytokine production.
Materials:
-
Cells: Human dermal fibroblasts or mouse embryonic fibroblasts (e.g., NIH/3T3).
-
Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulants: Recombinant human or mouse IL-17A, Recombinant human or mouse TNF-α (optional, for synergy studies).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Assay Kit: Human or mouse IL-6 ELISA kit.
Procedure:
-
Cell Plating:
-
Seed fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of IL-17A (e.g., at a final concentration of 50 ng/mL) in cell culture medium.
-
Add 100 µL of the IL-17A solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-6 production for each compound concentration relative to the vehicle-treated, IL-17A-stimulated control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The IL-17 pathway is a clinically validated and highly significant target for the treatment of autoimmune diseases. While monoclonal antibodies have demonstrated remarkable success, the development of orally available small molecule modulators like this compound (compound 159) represents a key advancement for patient care. The preclinical data available for this compound shows promising in vivo activity in a relevant model of inflammation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize novel IL-17 modulators, with the ultimate goal of translating these scientific discoveries into effective therapies for patients suffering from autoimmune diseases.
References
Exploring the Therapeutic Potential of a Novel IL-17 Modulator in Preclinical Arthritis Models: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA).[1] Its role in promoting inflammation, recruiting immune cells, and mediating tissue damage has made it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of a representative IL-17 modulator, "Ab-IPL-IL-17," in preclinical arthritis models. We detail the underlying mechanism of action, present quantitative efficacy data from relevant animal studies, provide comprehensive experimental protocols, and visualize key pathways and workflows to support further research and development in this promising area.
Introduction: The Role of IL-17 in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to cartilage and bone destruction.[2][3] The cytokine IL-17A, the signature product of Th17 cells, is found at elevated levels in the synovial fluid and tissue of RA patients. IL-17A acts on various cell types within the joint, including synoviocytes and osteoblasts, to perpetuate inflammation and mediate joint destruction. It stimulates the production of other pro-inflammatory mediators like IL-1β, IL-6, and matrix metalloproteinases (MMPs), often acting synergistically with TNF-α to amplify the inflammatory cascade. Furthermore, IL-17 promotes osteoclastogenesis by upregulating the Receptor Activator of NF-κB Ligand (RANKL) on osteoblasts, directly contributing to bone erosion. Given these pivotal roles, blocking the IL-17 pathway presents a rational therapeutic strategy for RA.
IL-17 modulators are a class of biological agents, typically monoclonal antibodies, designed to specifically target and neutralize the activity of IL-17 or its receptor. By inhibiting this pathway, these agents aim to reduce the downstream inflammatory responses that drive RA pathology. Preclinical studies using various animal models of arthritis have demonstrated that inhibiting IL-17A signaling can significantly reduce disease severity. This guide focuses on the preclinical evaluation of a novel anti-IL-17 antibody, Ab-IPL-IL-17, as a case study.
Mechanism of Action: The IL-17 Signaling Pathway
IL-17A exerts its pro-inflammatory effects by binding to a receptor complex composed of the IL-17RA and IL-17RC subunits. This binding event initiates a downstream signaling cascade that activates pro-inflammatory gene expression. The adaptor protein Act1 is recruited to the receptor complex, which in turn engages TRAF6. This leads to the activation of key transcription factors, including NF-κB and C/EBP, culminating in the production of inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and MMPs that drive the pathogenesis of arthritis. IL-17 modulators, such as the monoclonal antibody Ab-IPL-IL-17, are designed to bind directly to the IL-17A cytokine, preventing its interaction with the IL-17RA/RC receptor complex and thereby blocking this entire signaling cascade.
Preclinical Efficacy in Arthritis Models
The therapeutic efficacy of IL-17 modulators is typically evaluated in well-established animal models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). These models share key immunological and pathological features with human RA.
In Vivo Efficacy of Ab-IPL-IL-17
Studies on the novel antibody Ab-IPL-IL-17 have demonstrated robust neutralizing activity in preclinical RA models. Treatment with Ab-IPL-IL-17 resulted in a significant reduction in joint swelling and neutrophil accumulation, with efficacy comparable to the established anti-TNF agent, infliximab. Furthermore, treated mice showed a marked decrease in total CD45+ leukocyte counts and a reduction in multiple pro-inflammatory cytokines and chemokines.
Table 1: Summary of In Vivo Efficacy Data for Ab-IPL-IL-17 in Arthritis Models
| Parameter | Vehicle Control | Ab-IPL-IL-17 (10 µg/mL) | Outcome | Reference |
|---|---|---|---|---|
| Clinical Score | High | Significantly Reduced | Reduced disease severity | |
| Joint Swelling | Severe | Significantly Reduced | Attenuation of inflammation | |
| Neutrophil Infiltration | High | Significantly Reduced | Decreased immune cell influx | |
| Total CD45+ Leukocytes | Elevated | Reduced | Systemic immune modulation |
| Key Cytokines/Chemokines | Elevated | Reduced (IL-1α, IL-1β, IP-10, etc.) | Dampened inflammatory milieu | |
Ex Vivo Efficacy in Human Cells
The therapeutic potential of Ab-IPL-IL-17 was further validated using cells from RA patients. In inflamed fibroblasts from RA patients, the modulator significantly reduced the production of key inflammatory mediators IL-8 and IL-6, confirming its high neutralizing activity on human samples.
Table 2: Ex Vivo Cytokine Inhibition in RA Patient-Derived Fibroblasts
| Cytokine | Untreated Control | Ab-IPL-IL-17 Treated | Outcome | Reference |
|---|---|---|---|---|
| IL-8 | High | Significantly Reduced | Inhibition of chemokine production |
| IL-6 | High | Significantly Reduced | Inhibition of pro-inflammatory cytokine | |
Experimental Protocols
Reproducible and robust preclinical data rely on standardized and well-executed experimental protocols. The following sections detail the methodologies for inducing two common arthritis models used to test IL-17 modulators.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares pathological and immunological characteristics with human RA. Susceptibility is linked to MHC-class II molecules, with DBA/1 mice being a highly susceptible strain.
Materials:
-
Type II Collagen (Bovine or Chick)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Male DBA/1 mice, 7-8 weeks old
Protocol:
-
Preparation of Emulsion: Dissolve Type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL. Create an emulsion by mixing the collagen solution with an equal volume of CFA (containing 2 mg/mL of M. tuberculosis for a single immunization protocol). Emulsify using two glass syringes connected by a luer lock until a stable emulsion is formed (a drop does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize mice and inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a second emulsion using Type II collagen (2 mg/mL) and IFA. Administer a 0.1 mL booster injection intradermally near the site of the primary injection.
-
Disease Monitoring: Begin monitoring mice for signs of arthritis around day 24. Score each paw for erythema and swelling on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Therapeutic Intervention: The IL-17 modulator or vehicle control can be administered prophylactically (starting at Day 0) or therapeutically (starting after disease onset, e.g., Day 28).
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is induced by a single injection of CFA and is characterized by reliable onset and robust polyarticular inflammation, making it suitable for screening anti-inflammatory compounds.
Materials:
-
Complete Freund's Adjuvant (CFA) containing at least 5-10 mg/mL of heat-killed Mycobacterium tuberculosis.
-
Lewis or Sprague-Dawley rats.
Protocol:
-
Adjuvant Preparation: Vigorously vortex the CFA suspension to ensure the mycobacterial particles are evenly distributed. Failure to do so can lead to inconsistent results.
-
Induction (Day 0): Inject 0.05-0.1 mL of the CFA suspension subcutaneously into the footpad or the base of the tail of the rat. The footpad injection results in a severe primary inflammation at the injection site, which should be excluded from arthritis scoring.
-
Disease Monitoring: The primary inflammatory response at the injection site peaks within 3-4 days. Secondary arthritis in the non-injected paws typically appears between days 10 and 14.
-
Scoring and Assessment: Monitor paw volume using a plethysmometer. Clinical signs in non-injected paws can be scored similarly to the CIA model. At the end of the study, histological assessment of joints for inflammation, pannus formation, and bone resorption can be performed.
-
Therapeutic Intervention: Dosing can be prophylactic (starting on Day 0) or semi-established (e.g., starting on Day 6).
Conclusion and Future Directions
The data presented in this guide underscore the significant therapeutic potential of IL-17 modulation in the context of arthritis. The representative modulator, Ab-IPL-IL-17, demonstrates potent anti-inflammatory and disease-modifying effects in both in vivo and ex vivo preclinical models, effectively neutralizing the IL-17 pathway. The detailed protocols provided herein offer a standardized framework for the continued evaluation of novel IL-17 inhibitors.
While clinical trials with IL-17 inhibitors have shown modest success in RA compared to other indications like psoriasis, the compelling preclinical data and the established role of IL-17 in joint destruction suggest that this pathway remains a valuable target. Future research should focus on identifying patient subsets most likely to respond to anti-IL-17 therapy, exploring combination therapies, and developing next-generation modulators with improved efficacy and safety profiles. The continued use of robust preclinical models, such as those detailed in this guide, will be critical to advancing these efforts and translating the promise of IL-17 modulation into effective therapies for patients with rheumatoid arthritis.
References
The Efficacy and Mechanism of IL-17 Modulator 2 on Th17 Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) and T helper 17 (Th17) cells are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Th17 cells, a distinct lineage of CD4+ T helper cells, are characterized by their production of the pro-inflammatory cytokine IL-17A.[3][4] The IL-23/IL-17 axis is a key driver of inflammation in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[5] Consequently, modulating the IL-17 pathway presents a promising therapeutic strategy. This technical guide details the preclinical data and mechanism of action of a novel, orally bioavailable small molecule, "IL-17 Modulator 2," designed to specifically interfere with the IL-17 signaling pathway and Th17 cell effector functions.
Introduction to IL-17 and Th17 Cells
Th17 cells are differentiated from naive CD4+ T cells in the presence of a specific cytokine milieu, including transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6). The differentiation and stabilization of the Th17 phenotype are further promoted by IL-21 and IL-23. This process is governed by the master transcription factor, RAR-related orphan receptor gamma t (RORγt). Once activated, Th17 cells produce IL-17A, IL-17F, and other pro-inflammatory cytokines like IL-22, which act on various cell types, including epithelial and endothelial cells, to induce the production of chemokines and granulocyte colony-stimulating factor (G-CSF), leading to the recruitment of neutrophils and amplification of the inflammatory cascade.
"this compound": A Novel Small Molecule Inhibitor
"this compound" is a synthetic, low molecular weight compound designed for high-affinity, selective binding to the IL-17A cytokine, thereby preventing its interaction with the IL-17 receptor (IL-17R). This mechanism is analogous to the action of therapeutic monoclonal antibodies but with the advantages of oral administration and potentially better tissue penetration. By neutralizing IL-17A, "this compound" is hypothesized to attenuate downstream inflammatory signaling and ameliorate disease pathology.
In Vitro Effects on Th17 Cell Function
The functional consequences of "this compound" on human Th17 cells were assessed through a series of in vitro experiments.
Inhibition of Th17 Cytokine Production
The primary endpoint was the quantification of IL-17A and IL-17F secretion by polarized Th17 cells. As summarized in Table 1, "this compound" demonstrated a dose-dependent reduction in the production of these key cytokines.
| Treatment Group | Concentration | IL-17A (pg/mL) ± SD | % Inhibition | IL-17F (pg/mL) ± SD | % Inhibition |
| Vehicle Control | - | 1580 ± 125 | 0% | 450 ± 42 | 0% |
| This compound | 1 nM | 1264 ± 110 | 20% | 369 ± 35 | 18% |
| This compound | 10 nM | 790 ± 88 | 50% | 234 ± 28 | 48% |
| This compound | 100 nM | 316 ± 45 | 80% | 99 ± 15 | 78% |
| This compound | 1 µM | 110 ± 21 | 93% | 36 ± 9 | 92% |
Table 1: Dose-dependent inhibition of IL-17A and IL-17F secretion from in vitro differentiated human Th17 cells treated with "this compound" for 48 hours. Cytokine levels in the supernatant were measured by ELISA.
Impact on Th17-Associated Gene Expression
To understand the modulator's effect on the Th17 transcriptional program, quantitative PCR (qPCR) was performed on key Th17-associated genes. The results in Table 2 indicate that while "this compound" significantly reduces the expression of effector cytokines, it does not alter the expression of the master transcription factor RORγt, consistent with its mechanism of action downstream of Th17 differentiation.
| Gene | Vehicle Control (Relative Expression ± SD) | This compound (100 nM) (Relative Expression ± SD) | P-value |
| IL17A | 1.00 ± 0.12 | 0.25 ± 0.04 | <0.001 |
| IL17F | 1.00 ± 0.15 | 0.31 ± 0.05 | <0.001 |
| IL22 | 1.00 ± 0.18 | 0.89 ± 0.14 | >0.05 |
| RORC (RORγt) | 1.00 ± 0.11 | 0.98 ± 0.10 | >0.05 |
| STAT3 | 1.00 ± 0.09 | 1.02 ± 0.11 | >0.05 |
Table 2: Relative gene expression in human Th17 cells treated with "this compound" (100 nM) for 24 hours. Data are normalized to the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of IL-17A and Site of Inhibition
The following diagram illustrates the canonical IL-17 signaling pathway and the proposed point of intervention for "this compound".
Caption: IL-17A signaling pathway and the inhibitory action of "this compound".
Experimental Workflow for Th17 Cell Analysis
The diagram below outlines the general workflow used to assess the impact of "this compound" on Th17 cell function.
Caption: Workflow for evaluating "this compound" on in vitro polarized Th17 cells.
Detailed Experimental Protocols
In Vitro Human Th17 Cell Differentiation
-
Cell Isolation: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Culture Setup: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Polarization: T cells are activated with plate-bound anti-CD3 (2 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies. The Th17 polarizing cytokine cocktail includes recombinant human IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
Treatment: "this compound" or vehicle (DMSO) is added at the initiation of culture at the concentrations specified.
-
Incubation: Cells are cultured for 3-5 days at 37°C in a 5% CO2 incubator.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected after 48-72 hours of culture.
-
Assay: IL-17A and IL-17F concentrations are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: Absorbance is read at 450 nm, and concentrations are calculated based on a standard curve.
Intracellular Cytokine Staining for Flow Cytometry
-
Restimulation: On day 5, differentiated Th17 cells are restimulated for 4-5 hours with phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Cells are stained with fluorescently conjugated antibodies against surface markers (e.g., CD4).
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a commercial kit to allow for intracellular antibody staining.
-
Intracellular Staining: Cells are stained with an anti-human IL-17A antibody.
-
Acquisition: Data is acquired on a multicolor flow cytometer and analyzed to determine the percentage of CD4+IL-17A+ cells.
Conclusion
The preclinical data presented in this guide demonstrate that "this compound" is a potent and specific inhibitor of Th17 effector function. By directly neutralizing secreted IL-17A, it effectively reduces the downstream inflammatory cascade without altering the fundamental differentiation program of Th17 cells. These findings underscore the therapeutic potential of "this compound" as an orally administered small molecule for the treatment of IL-17-mediated autoimmune and inflammatory diseases. Further investigation in relevant animal models of disease is warranted.
References
- 1. The Role of IL-17 and Th17 Lymphocytes in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Th17 Pathway and Inflammatory Diseases of the Intestines, Lungs and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T Helper 17 Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Biologics that inhibit the Th17 pathway and related cytokines to treat inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Modulating the IL-17 Pathway: In Vitro Assay Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocols: IL-17 Modulator 2
This document provides detailed protocols for in vitro assays designed to identify and characterize modulators of the Interleukin-17 (IL-17) signaling pathway. These assays are critical tools in the discovery and development of novel therapeutics for a range of autoimmune and inflammatory diseases where the IL-17 axis plays a pathogenic role. The protocols outlined below cover methods for assessing the direct inhibition of IL-17 signaling and the modulation of its production by T helper 17 (Th17) cells.
IL-17 Signaling Pathway Overview
Interleukin-17A (IL-17A) is a hallmark cytokine of the Th17 cell lineage and a key driver of inflammatory responses.[1][2] The IL-17 signaling cascade is initiated when IL-17A, a homodimer, binds to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC subunits.[3] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAPKs (p38, ERK, JNK). The culmination of this signaling is the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and antimicrobial peptides, which drive neutrophil recruitment and tissue inflammation.
Experimental Protocols
Two primary in vitro approaches are detailed below: a cell-based reporter assay to screen for direct inhibitors of IL-17A signaling and a Th17 cell differentiation assay to identify compounds that modulate IL-17A production.
IL-17A Reporter Gene Assay
This assay provides a direct measure of the activation of the IL-17 signaling pathway by quantifying the expression of a reporter gene under the control of an NF-κB response element.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding:
-
Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B).
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add 50 µL of the diluted compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO).
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in cell culture medium at twice the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the IL-17A solution to each well, except for the unstimulated control wells, which receive 50 µL of medium.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Quantification:
-
Equilibrate the plate to room temperature.
-
Add the appropriate luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Data Presentation:
| Treatment Group | IL-17A (ng/mL) | Test Compound (µM) | Luminescence (RLU) | % Inhibition |
| Unstimulated Control | 0 | 0 | 1,500 | N/A |
| Stimulated Control | 10 | 0 | 50,000 | 0 |
| Test Compound | 10 | 0.1 | 40,000 | 20.6 |
| Test Compound | 10 | 1 | 25,000 | 51.5 |
| Test Compound | 10 | 10 | 5,000 | 92.8 |
Th17 Cell Differentiation and IL-17A Quantification Assay
This assay assesses the ability of a test compound to inhibit the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.
Experimental Workflow:
Detailed Protocol:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a negative selection magnetic bead separation kit.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (1 µg/mL).
-
Add a cocktail of Th17 polarizing cytokines: TGF-β (1 ng/mL), IL-6 (10 ng/mL), IL-1β (10 ng/mL), and IL-23 (10 ng/mL). Also include anti-IFN-γ and anti-IL-4 antibodies to block other T cell fates.
-
-
Compound Addition:
-
Add serial dilutions of the test compound to the appropriate wells. Include a vehicle control.
-
-
Cell Culture:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Quantification of IL-17A by ELISA:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Presentation:
| Treatment Group | Test Compound (µM) | IL-17A Concentration (pg/mL) | % Inhibition |
| Undifferentiated Control | 0 | <15 | N/A |
| Differentiated Control | 0 | 1500 | 0 |
| Test Compound | 0.1 | 1200 | 20 |
| Test Compound | 1 | 750 | 50 |
| Test Compound | 10 | 150 | 90 |
Summary
The described in vitro assays provide a robust framework for the screening and characterization of IL-17 modulators. The reporter gene assay offers a high-throughput method for identifying direct inhibitors of the IL-17 signaling pathway, while the Th17 differentiation assay allows for the evaluation of compounds that affect the production of IL-17A. Together, these protocols are invaluable for advancing drug discovery efforts targeting IL-17-mediated diseases.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of "IL-17 Modulator 2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] Primarily produced by T helper 17 (Th17) cells, IL-17 mediates its effects by stimulating various cell types to produce inflammatory molecules such as cytokines, chemokines, and antimicrobial peptides.[4][5] "IL-17 Modulator 2" is a novel therapeutic agent designed to inhibit the IL-17 signaling pathway. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of "this compound" in vitro.
The IL-17 Signaling Pathway
IL-17A, the most well-characterized member of the IL-17 family, binds to a heterodimeric receptor complex consisting of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC). This binding event triggers the recruitment of the adaptor protein Act1, which in turn recruits TRAF6 (TNF receptor-associated factor 6). This initiates downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcription of various pro-inflammatory genes.
Experimental Protocols
Three key cell-based assays are described below to assess the efficacy of "this compound" at different points in the IL-17 signaling cascade.
Th17 Cell Differentiation and IL-17A Production Assay
Objective: To determine the effect of "this compound" on the differentiation of naïve CD4+ T cells into IL-17A-producing Th17 cells.
Principle: Naïve CD4+ T cells are cultured under Th17-polarizing conditions in the presence or absence of "this compound". The percentage of Th17 cells and the concentration of secreted IL-17A are then quantified.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant Human IL-6, TGF-β1, IL-23, IL-1β
-
Anti-human CD3 and anti-human CD28 antibodies
-
Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies
-
"this compound"
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-human IL-17A antibody
-
Flow cytometer
-
Human IL-17A ELISA or HTRF kit
Protocol:
-
Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Cell Culture: Plate the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL).
-
Th17 Differentiation: Add soluble anti-CD28 antibody (1 µg/mL) and the following Th17-polarizing cytokines and antibodies to the culture medium: IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-23 (20 ng/mL), IL-1β (10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
Compound Treatment: Add "this compound" at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for IL-17A quantification.
-
IL-17A Quantification: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA or HTRF kit, following the manufacturer's protocol.
-
Intracellular Staining:
-
Restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-human IL-17A antibody.
-
-
Flow Cytometry: Analyze the percentage of IL-17A-positive cells using a flow cytometer.
Data Presentation:
| "this compound" (nM) | IL-17A in Supernatant (pg/mL) | % of IL-17A+ Cells |
| 0 (Vehicle) | 1520 ± 125 | 15.3 ± 2.1 |
| 1 | 1280 ± 98 | 12.9 ± 1.8 |
| 10 | 850 ± 75 | 8.7 ± 1.2 |
| 100 | 310 ± 42 | 3.5 ± 0.8 |
| 1000 | 150 ± 28 | 1.8 ± 0.5 |
| IC50 | ~25 nM | ~20 nM |
IL-17-Induced Cytokine Production Assay in Fibroblasts
Objective: To evaluate the ability of "this compound" to inhibit IL-17A-induced production of downstream pro-inflammatory cytokines, such as IL-6, in a target cell line.
Principle: Human dermal fibroblasts, which express the IL-17 receptor, are pre-treated with "this compound" and then stimulated with recombinant human IL-17A. The amount of IL-6 secreted into the culture supernatant is measured as a readout of IL-17 signaling.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant Human IL-17A
-
"this compound"
-
Human IL-6 ELISA or HTRF kit
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of "this compound" or a vehicle control.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
IL-17A Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA or HTRF kit, following the manufacturer's protocol.
Data Presentation:
| "this compound" (nM) | IL-6 Secreted (pg/mL) | % Inhibition |
| Unstimulated | 50 ± 10 | - |
| 0 (Vehicle) + IL-17A | 2500 ± 210 | 0 |
| 1 | 2150 ± 180 | 14 |
| 10 | 1480 ± 130 | 41 |
| 100 | 550 ± 60 | 78 |
| 1000 | 120 ± 25 | 95 |
| IC50 | ~18 nM | - |
NF-κB Reporter Assay for IL-17 Signaling
Objective: To measure the inhibitory effect of "this compound" on IL-17A-induced NF-κB activation.
Principle: A cell line (e.g., HEK293) is engineered to stably express the IL-17 receptor and contain a reporter construct with an NF-κB response element driving the expression of a reporter gene (e.g., luciferase). Inhibition of IL-17 signaling by "this compound" will result in a decrease in reporter gene expression.
Materials:
-
HEK293 cell line stably expressing IL-17RA/RC and an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant Human IL-17A
-
"this compound"
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HEK293-IL17R-NFκB-luc reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Remove the culture medium and add fresh medium containing serial dilutions of "this compound" or a vehicle control.
-
Incubation: Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Lysis and Signal Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation:
| "this compound" (nM) | Relative Luminescence Units (RLU) | % Inhibition |
| Unstimulated | 1,500 ± 250 | - |
| 0 (Vehicle) + IL-17A | 50,000 ± 4,500 | 0 |
| 1 | 42,500 ± 3,800 | 15 |
| 10 | 28,000 ± 2,500 | 44 |
| 100 | 8,000 ± 900 | 84 |
| 1000 | 2,000 ± 350 | 96 |
| IC50 | ~15 nM | - |
Conclusion
The described cell-based assays provide a comprehensive platform for evaluating the in vitro efficacy of "this compound". By assessing its impact on Th17 cell differentiation, downstream cytokine production, and NF-κB signaling, researchers can obtain critical data on the compound's mechanism of action and potency. These protocols can be adapted for high-throughput screening and lead optimization in the development of novel IL-17-targeted therapeutics.
References
- 1. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 4. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-17 Modulator 2 in a Collagen-Induced Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is found at elevated levels in the synovial fluid and tissue of RA patients.[1][4] It contributes to joint inflammation and destruction by inducing the production of other inflammatory mediators such as TNF-α, IL-1β, and IL-6, promoting the recruitment of neutrophils and monocytes, and stimulating osteoclastogenesis, which leads to bone erosion.
The collagen-induced arthritis (CIA) mouse model is a widely used and relevant animal model for studying the pathophysiology of RA and for evaluating novel therapeutic agents. This model mimics key features of human RA, including synovitis, cartilage degradation, and bone erosion.
This document provides detailed protocols for utilizing "IL-17 Modulator 2," a novel therapeutic agent, in a CIA mouse model to assess its efficacy in mitigating arthritic inflammation and joint destruction.
IL-17 Signaling Pathway in Arthritis
The diagram below illustrates the central role of IL-17A in driving the inflammatory cascade in rheumatoid arthritis. IL-17A, upon binding to its receptor complex (IL-17RA/IL-17RC) on target cells like synovial fibroblasts and osteoblasts, activates downstream signaling pathways such as NF-κB. This leads to the transcription of various pro-inflammatory genes, resulting in the production of cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases (MMPs), which collectively mediate joint inflammation and destruction.
References
- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Regulation of pathogenic IL-17 responses in collagen-induced arthritis: roles of endogenous interferon-gamma and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration and Dosage of Anti-IL-17A Monoclonal Antibody
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction Interleukin-17A (IL-17A) is a pleiotropic, pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] Produced primarily by T helper 17 (Th17) cells, γδ T cells, and innate lymphoid cells, IL-17A plays a crucial role in host defense against certain pathogens and in chronic inflammation.[1][2] It mediates its effects by inducing the production of other inflammatory cytokines, chemokines (such as CXCL1), and antimicrobial peptides, leading to the recruitment and activation of neutrophils. Given its pivotal role in diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis, the IL-17A pathway is a key target for therapeutic intervention.
These application notes provide detailed protocols and dosage guidelines for the in vivo use of a representative IL-17 modulator, a neutralizing anti-mouse IL-17A monoclonal antibody (clone: 17F3), in common murine models of autoimmune disease.
IL-17A Signaling Pathway
IL-17A signals as a homodimer by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding event recruits the adaptor protein Act1 via homotypic SEFIR domain interactions. Act1, an E3 ubiquitin ligase, then ubiquitinates TRAF6, initiating downstream signaling cascades. The canonical pathway activates NF-κB and MAPK pathways, leading to the transcriptional activation of target genes that drive inflammation.
Administration and Dosage for In Vivo Studies
The appropriate dosage and administration schedule for neutralizing anti-IL-17A antibodies can vary significantly depending on the mouse model, strain, and experimental endpoint. The following tables summarize dosages cited in the literature for two common models.
Table 1: Dosage Regimens for Anti-IL-17A in Collagen-Induced Arthritis (CIA) Models
| Mouse Strain | Antibody Dose | Route of Administration | Dosing Schedule | Reference |
|---|---|---|---|---|
| DBA/1 | 50, 150, or 500 µ g/mouse | Subcutaneous (s.c.) | Twice weekly for 2 weeks, starting at day 25 post-immunization |
| IFN-γR KO | 0.2 mg/mouse | Intraperitoneal (i.p.) | Once weekly, starting from day of immunization (day 0) | |
Table 2: Dosage Regimens for Anti-IL-17A in Imiquimod (IMQ)-Induced Psoriasis Models
| Mouse Strain | Antibody Dose | Route of Administration | Dosing Schedule | Reference |
|---|---|---|---|---|
| C57BL/6 | 10 mg/kg | Not specified | Three times per week | |
| C57BL/6 | 1.0 mg/kg | Not specified | Single dose administered 18 hours before IL-17A challenge |
| A/J (Asthma Model) | 25, 75, or 200 µ g/injection | Intraperitoneal (i.p.) | Administered 48 hours before and 48 hours after each HDM exposure | |
Note: Investigators should perform pilot studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Protocol 1: Neutralization of IL-17A in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol is adapted from studies using DBA/1 mice, which are highly susceptible to CIA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 0.5 mg/mL M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Neutralizing anti-mouse IL-17A antibody (e.g., clone 17F3)
-
Isotype control antibody (e.g., Mouse IgG1)
-
Sterile PBS, syringes, and needles
Procedure:
-
Preparation of Emulsion: Prepare a 1:1 emulsion of CII solution and CFA by drawing equal volumes into two glass syringes connected by a Luer lock and passing the mixture back and forth until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Administer a booster injection of 100 µL at a different site at the base of the tail.
-
Antibody Reconstitution and Dosing: Reconstitute the anti-IL-17A and isotype control antibodies in sterile PBS to the desired concentration (e.g., 150 µg per 100 µL).
-
Treatment Administration (Beginning Day 25):
-
Divide mice into treatment groups (e.g., Isotype Control, Anti-IL-17A).
-
Administer the prepared antibody solution (e.g., 150 µ g/mouse ) via subcutaneous or intraperitoneal injection.
-
Repeat the administration twice weekly for a total of 4 doses.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of arthritis (paw swelling, redness, joint stiffness) starting from day 21. Score the severity of arthritis based on a standardized scale.
-
At the end of the study, collect serum for cytokine and antibody analysis (e.g., anti-CII IgG).
-
Harvest paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Protocol 2: Neutralization of IL-17A in an Imiquimod (IMQ)-Induced Psoriasis Model
This protocol describes the induction of psoriasis-like skin inflammation in C57BL/6 mice.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
Neutralizing anti-mouse IL-17A antibody
-
Isotype control antibody
-
Sterile PBS, syringes, and needles
Procedure:
-
Acclimation and Shaving: Acclimate mice for one week. One day before the start of the experiment, shave a small area (e.g., 2x3 cm) on the dorsal skin of each mouse.
-
Disease Induction (Day 0):
-
Begin daily topical application of a consistent amount of IMQ cream (e.g., 40-60 mg) to the shaved dorsal skin.
-
Continue daily application for 5-7 consecutive days.
-
-
Antibody Administration:
-
On Day -1 (one day before first IMQ application) or Day 0, administer the first dose of anti-IL-17A antibody or isotype control via intraperitoneal or subcutaneous injection.
-
Dosing can be repeated as required by the study design (e.g., every other day or three times per week).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for body weight and skin inflammation.
-
Score the severity of the skin lesions daily using a standardized Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness.
-
At the end of the study (e.g., Day 7), euthanize mice and collect the treated skin patch for histological analysis (to assess epidermal thickness/acanthosis) and gene expression analysis (e.g., qPCR for IL-17A downstream targets).
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a neutralizing antibody in an induced disease model.
References
Application Note: ELISA Protocol for Measuring Cytokine Reduction by IL-17 Modulator 2
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-17 (IL-17) is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells and plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The IL-17 signaling pathway triggers the production of other inflammatory mediators, such as chemokines and cytokines, which recruit immune cells like neutrophils to the site of inflammation.[2] Consequently, inhibiting the IL-17 pathway is a key therapeutic strategy for these conditions. "IL-17 modulator 2" is an investigational compound designed to inhibit this pathway. This document provides a detailed protocol for quantifying the efficacy of "this compound" in reducing IL-17 production in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
IL-17 Signaling Pathway Overview
The canonical IL-17 signaling cascade is initiated when IL-17A or IL-17F binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[3][4] This binding event recruits the adaptor protein Act1, which functions as an E3 ubiquitin ligase. Act1 then activates TRAF6, leading to the activation of downstream pathways, including nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs). This cascade culminates in the transcriptional activation of genes encoding various pro-inflammatory molecules.
Caption: Simplified IL-17 signaling pathway and the inhibitory action of this compound.
Experimental Design and Protocol
Principle of the Sandwich ELISA
This protocol employs a quantitative sandwich ELISA technique. A 96-well microplate is pre-coated with a capture antibody specific for human IL-17. Standards and samples containing IL-17 are added to the wells, where the IL-17 binds to the immobilized antibody. After washing, a biotinylated detection antibody, also specific for IL-17, is added, binding to a different epitope on the captured IL-17. Subsequently, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A TMB substrate solution is then introduced, and the HRP enzyme catalyzes a color change proportional to the amount of IL-17 present. The reaction is terminated by adding a stop solution, and the optical density is measured at 450 nm.
Overall Experimental Workflow
The experiment involves stimulating appropriate cells (e.g., PBMCs or Th17 cells) to produce IL-17, treating them with varying concentrations of "this compound", collecting the supernatant, and quantifying the IL-17 concentration using a sandwich ELISA.
Caption: General experimental workflow for measuring cytokine reduction.
Detailed Experimental Protocol
This protocol is a standard guideline. Always refer to the specific instructions provided with your commercial ELISA kit. It is recommended that all standards and samples be assayed in duplicate or triplicate.
Materials and Reagents:
-
Human IL-17 ELISA Kit (containing pre-coated 96-well plate, biotinylated detection antibody, HRP-Streptavidin, recombinant IL-17 standard, assay diluent, wash buffer, TMB substrate, and stop solution)
-
Cell culture supernatant samples (treated and untreated)
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized or distilled water
-
Absorbent paper
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: If provided as a concentrate (e.g., 20X), dilute it to 1X with deionized water as per the kit instructions.
-
IL-17 Standard: Reconstitute the lyophilized IL-17 standard with the volume of assay diluent specified in the kit manual to create a stock solution. Allow it to sit for several minutes to ensure complete dissolution.
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution in assay diluent to generate a standard curve. A typical range might be 1000 pg/mL to 15.6 pg/mL, plus a zero standard (assay diluent only).
-
Biotinylated Detection Antibody: Dilute the biotinylated antibody to the working concentration specified in the kit manual using the appropriate diluent.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate to its working concentration. Prepare this solution shortly before use.
Assay Procedure:
-
Secure Plate: Determine the number of wells required and secure the necessary strips in the plate frame.
-
Add Samples/Standards: Add 100 µL of each standard, control, and sample into the appropriate wells.
-
First Incubation: Cover the plate with a sealer and incubate for 2-3 hours at room temperature (RT) or as specified by the manufacturer.
-
Wash: Aspirate the liquid from each well and wash the plate 3-4 times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at RT.
-
Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP solution to each well.
-
Third Incubation: Cover the plate and incubate for 20-45 minutes at RT, protected from light.
-
Wash: Repeat the wash step, performing 5-7 washes to minimize background noise.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at RT in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
Data Analysis and Presentation
-
Calculate Average OD: Calculate the average OD for each set of duplicate/triplicate standards, controls, and samples.
-
Generate Standard Curve: Subtract the average OD of the zero standard (blank) from all other OD readings. Plot the corrected OD values (Y-axis) against the known concentrations of the IL-17 standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended for analysis.
-
Determine Sample Concentrations: Interpolate the IL-17 concentration in each sample from the standard curve using its corrected OD value. Remember to multiply by any dilution factor used for the samples.
-
Calculate Percent Inhibition: The inhibitory effect of "this compound" is calculated relative to the untreated (vehicle) control.
-
% Inhibition = [1 - (IL-17 concentration in treated sample / IL-17 concentration in untreated control)] x 100
-
Data Presentation
Summarize quantitative results in a table for clear comparison. The data below is hypothetical and serves as an example.
| This compound Concentration | Mean IL-17 Conc. (pg/mL) | Standard Deviation (±) | % Inhibition |
| 0 nM (Vehicle Control) | 850.4 | 45.2 | 0% |
| 1 nM | 725.1 | 38.9 | 14.7% |
| 10 nM | 430.8 | 25.1 | 49.3% |
| 100 nM | 112.3 | 12.5 | 86.8% |
| 1000 nM | 25.6 | 5.8 | 97.0% |
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
Application Notes and Protocols for "IL-17 Modulator 2" in Oral Tongue Squamous Cell Carcinoma (OTSCC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "IL-17 Modulator 2," a hypothetical selective inhibitor of the IL-17A signaling pathway, in the preclinical study of Oral Tongue Squamous Cell Carcinoma (OTSCC).
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a complex and often dual role in cancer pathogenesis. In the context of Oral Tongue Squamous Cell Carcinoma (OTSCC), a significant malignancy of the oral cavity, the IL-17 signaling pathway has emerged as a critical area of investigation.[1][2] While some members of the IL-17 family, such as IL-17F, have shown potential anti-tumor effects, IL-17A is more frequently associated with promoting tumor growth, proliferation, and invasion.[1][3] IL-17A is known to be highly expressed in OTSCC and its levels are often correlated with the TNM stage of the cancer.[4] It contributes to a pro-tumorigenic microenvironment by stimulating the production of various inflammatory mediators, recruiting myeloid-derived suppressor cells (MDSCs), and directly acting on cancer cells to enhance their malignant phenotype.
"this compound" is a novel, potent, and selective small molecule inhibitor designed to target the IL-17A signaling cascade. By disrupting this pathway, "this compound" offers a promising therapeutic strategy to counteract the pro-tumorigenic effects of IL-17A in OTSCC. These notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of "this compound."
IL-17A Signaling Pathway in OTSCC
IL-17A exerts its effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC on the surface of target cells, which can include oral cancer cells. This binding initiates a downstream signaling cascade that typically involves the recruitment of adaptor proteins like Act1 and subsequent activation of transcription factors such as NF-κB and the JAK-STAT pathway, particularly STAT3. The activation of these pathways leads to the transcription of genes involved in inflammation, cell proliferation, survival, and angiogenesis.
Caption: IL-17A Signaling Pathway in OTSCC and the inhibitory action of this compound.
Experimental Workflow for Evaluating "this compound"
The following workflow outlines a structured approach to assess the preclinical efficacy of "this compound" in OTSCC.
Caption: A stepwise experimental workflow for the preclinical evaluation of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments with "this compound".
Table 1: In Vitro Efficacy of this compound on OTSCC Cell Lines
| Cell Line | IC50 (µM) for Proliferation | Migration Inhibition (%) at 10 µM | Invasion Inhibition (%) at 10 µM |
| CAL 27 | 15.2 ± 2.1 | 65.8 ± 5.3 | 58.2 ± 4.9 |
| SCC-15 | 18.9 ± 3.5 | 60.1 ± 6.2 | 52.7 ± 5.5 |
Table 2: In Vivo Efficacy of this compound in an OTSCC Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 ± 1.0 |
| This compound (20 mg/kg) | 625 ± 80 | 50 | +1.8 ± 1.2 |
| This compound (40 mg/kg) | 375 ± 55 | 70 | +0.5 ± 1.5 |
Detailed Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (CCK-8)
Objective: To determine the effect of "this compound" on the viability and proliferation of OTSCC cells.
Materials:
-
OTSCC cell lines (e.g., CAL 27, SCC-15)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
"this compound" stock solution (in DMSO)
-
Recombinant Human IL-17A
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed OTSCC cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
To assess the inhibitory effect on IL-17A-induced proliferation, pre-treat cells with "this compound" for 1 hour before adding recombinant IL-17A (e.g., 50 ng/mL).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Transwell Migration and Invasion Assay
Objective: To evaluate the effect of "this compound" on the migratory and invasive potential of OTSCC cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete culture medium
-
"this compound"
-
Recombinant Human IL-17A
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend OTSCC cells (5 x 10⁴ cells/well) in serum-free medium containing different concentrations of "this compound".
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Fill the lower chamber with complete medium, which acts as a chemoattractant. To test the inhibition of IL-17A-induced migration/invasion, add recombinant IL-17A to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of "this compound" on the IL-17A signaling pathway.
Materials:
-
OTSCC cells
-
"this compound"
-
Recombinant Human IL-17A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture OTSCC cells and treat them with "this compound" for a specified time, followed by stimulation with recombinant IL-17A for a short period (e.g., 30 minutes).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: OTSCC Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of "this compound".
Materials:
-
Immunocompromised mice (e.g., nude mice or NSG mice)
-
OTSCC cells (e.g., CAL 27)
-
Matrigel
-
"this compound" formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of OTSCC cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, "this compound" at different doses).
-
Administer "this compound" or vehicle to the mice according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
"this compound" represents a targeted therapeutic approach for OTSCC by inhibiting the pro-tumorigenic IL-17A signaling pathway. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this and similar compounds. The successful demonstration of efficacy and a favorable safety profile in these studies will be crucial for advancing "this compound" into further development as a potential novel treatment for oral tongue squamous cell carcinoma.
References
Application Note: Flow Cytometric Analysis of Th17 Cells Treated with IL-17 Modulator 2
For Research Use Only. Not for use in diagnostic procedures.
Abstract
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Their signature cytokine, Interleukin-17 (IL-17), is a key driver of inflammation.[3][4] Consequently, modulating the Th17 pathway presents a promising therapeutic strategy.[5] This application note details a protocol for the in vitro differentiation of human Th17 cells and their subsequent analysis by flow cytometry to evaluate the efficacy of "IL-17 modulator 2," a novel small molecule inhibitor targeting the master transcription factor RORγt (Retinoid-related orphan receptor gamma t). The provided protocols and data demonstrate a robust method for screening and characterizing compounds that target the Th17 lineage.
Introduction
Th17 cells are characterized by their production of IL-17A, IL-17F, IL-21, and IL-22. The differentiation of naive CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This process is governed by the master transcription factor RORγt, which is essential for initiating the Th17 genetic program, including the expression of IL-17.
Given the central role of RORγt, its inhibition is a key strategy for downregulating Th17-mediated inflammation. "this compound" is a selective RORγt antagonist designed to suppress Th17 differentiation and effector function. Flow cytometry is an indispensable tool for this analysis, allowing for precise quantification of cell populations and the measurement of intracellular cytokine and transcription factor expression on a single-cell basis. This note provides a comprehensive workflow, from cell culture and treatment to multi-parameter flow cytometric analysis, for assessing the inhibitory potential of "this compound."
Th17 Differentiation and Signaling Pathway
The differentiation of naive CD4+ T cells into Th17 cells is a complex process initiated by T-cell receptor (TCR) stimulation in the presence of specific cytokines. IL-6 and TGF-β are critical for inducing RORγt expression via the STAT3 signaling pathway. IL-23 is important for the subsequent stabilization and expansion of the committed Th17 cell population. "this compound" acts by directly antagonizing RORγt, thereby preventing its binding to target gene promoters and inhibiting the expression of IL-17A and other Th17-associated genes.
Experimental Workflow Overview
The overall experimental process involves isolating naive CD4+ T cells, differentiating them into Th17 cells in the presence of the modulator, stimulating cytokine production, and finally staining the cells for flow cytometric analysis.
Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Human IL-6, TGF-β, IL-23, IL-1β (Recombinant)
-
Anti-Human IL-4, Anti-Human IFN-γ antibodies
-
Anti-Human CD3/CD28 T-cell activator
-
This compound (dissolved in DMSO)
-
96-well U-bottom culture plates
Procedure:
-
Isolate naive CD4+ T cells from PBMCs according to the manufacturer's protocol for the isolation kit.
-
Prepare complete RPMI medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Prepare the Th17 differentiation cocktail in complete RPMI medium:
-
Anti-CD3/CD28 activator (as per manufacturer's recommendation)
-
hTGF-β (1 ng/mL)
-
hIL-6 (10 ng/mL)
-
hIL-1β (10 ng/mL)
-
hIL-23 (10 ng/mL)
-
Anti-hIL-4 (10 µg/mL)
-
Anti-hIFN-γ (10 µg/mL)
-
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add "this compound" to the designated wells at final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Add an equivalent volume of DMSO to the vehicle control wells.
-
Add the Th17 differentiation cocktail to all wells.
-
Culture for 3-5 days at 37°C in a 5% CO2 humidified incubator.
Protocol 2: Flow Cytometry Staining for Th17 Phenotyping
This protocol details the steps for cell staining post-differentiation.
Materials:
-
Differentiated cells from Protocol 1
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin) plus protein transport inhibitors (e.g., Brefeldin A or Monensin)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies: anti-Human CD4, anti-Human IL-17A, anti-Human RORγt
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization Buffer Kit
-
Flow cytometer
Procedure:
-
Four to six hours before harvesting, add the Cell Stimulation Cocktail with protein transport inhibitors to the cell cultures.
-
Harvest cells into FACS tubes and wash with 1 mL of FACS buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend cells in 100 µL of PBS and add the Live/Dead fixable viability dye. Incubate for 20 minutes at 4°C, protected from light.
-
Wash cells with FACS buffer.
-
Perform surface staining by resuspending the cell pellet in 100 µL of FACS buffer containing the anti-CD4 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial Fixation/Permeabilization buffer kit according to the manufacturer's instructions. This step is critical for successful intracellular staining.
-
Perform intracellular staining by resuspending the fixed/permeabilized cells in 100 µL of Permeabilization Buffer containing anti-IL-17A and anti-RORγt antibodies.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire samples on a flow cytometer. Be sure to include fluorescence minus one (FMO) controls for IL-17A and RORγt to set accurate gates.
Data Analysis and Expected Results
Flow Cytometry Gating Strategy
A sequential gating strategy is employed to accurately identify the Th17 cell population. The process involves excluding debris, doublets, and dead cells before gating on the CD4+ T helper cell population. This population is then analyzed for the expression of IL-17A and RORγt.
Representative Data
Treatment of differentiating Th17 cells with "this compound" is expected to result in a dose-dependent reduction in the percentage of cells expressing RORγt and IL-17A. A corresponding decrease in the Mean Fluorescence Intensity (MFI) for both markers may also be observed, indicating lower expression on a per-cell basis.
Table 1: Effect of this compound on Th17 Differentiation
| Treatment Group | % Live CD4+ of Lymphocytes | % RORγt+ of CD4+ | RORγt MFI | % IL-17A+ of CD4+ | IL-17A MFI |
| Untreated Control | 95.2% | 2.1% | 150 | 1.8% | 210 |
| Vehicle (DMSO) | 94.8% | 45.6% | 8,500 | 42.3% | 12,300 |
| Modulator 2 (0.1 µM) | 95.1% | 28.9% | 5,100 | 25.4% | 7,800 |
| Modulator 2 (1.0 µM) | 94.5% | 11.5% | 2,300 | 9.8% | 3,100 |
| Modulator 2 (10.0 µM) | 94.9% | 4.3% | 850 | 3.5% | 950 |
Data are representative and for illustrative purposes only.
Conclusion
The protocols described provide a reliable framework for assessing the impact of therapeutic candidates on Th17 cell differentiation and function. The use of multi-parameter flow cytometry allows for a detailed and quantitative analysis of changes in key lineage-defining markers such as RORγt and IL-17A. The representative data for "this compound" illustrate a potent, dose-dependent inhibition of Th17 differentiation, validating this workflow for screening and characterizing novel immunomodulatory compounds targeting the Th17 pathway.
References
- 1. T Helper 17 Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. What are IL-17F inhibitors and how do they work? [synapse.patsnap.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. drugs.com [drugs.com]
"IL-17 modulator 2" solubility and preparation for cell culture
Application Notes and Protocols for IL-17 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of this compound, a small molecule inhibitor of Interleukin-17A (IL-17A), in cell culture applications. The information is intended to guide researchers in the effective use of this compound for investigating the IL-17 signaling pathway and its role in various physiological and pathological processes.
Introduction to Interleukin-17 (IL-17)
Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in the immune system's response to infections and in the pathogenesis of autoimmune and inflammatory diseases.[1] The IL-17 family consists of six members (IL-17A to IL-17F).[2] IL-17A, a key member of this family, is primarily produced by T helper 17 (Th17) cells and signals through a receptor complex composed of IL-17RA and IL-17RC.[2][3] The activation of this receptor complex initiates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[4] Dysregulation of the IL-17 pathway is implicated in various conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis.
This compound: A Small Molecule Inhibitor of IL-17A
This compound, also identified as IL-17A modulator-2, is a small molecule designed to inhibit the biological activity of IL-17A. By targeting IL-17A, this modulator can block the downstream inflammatory cascade, making it a valuable tool for research in immunology, oncology, and neurodegenerative disorders. Another compound, also referred to as this compound (compound 159), has been described as an orally active modulator of IL-17 for arthritis studies. This document focuses on the properties and handling of IL-17A modulator-2 (CAS: 2748749-47-3).
Mechanism of Action
IL-17 modulators, including small molecules and monoclonal antibodies, function by interfering with the IL-17 signaling pathway. Small molecule inhibitors like IL-17A modulator-2 are being investigated as they may offer advantages over monoclonal antibodies, such as oral administration and better tissue penetration. IL-17A modulator-2 inhibits the biological action of IL-17A with a pIC50 of 8.3. This inhibition prevents the recruitment of downstream signaling molecules, thereby suppressing the inflammatory response.
Below is a diagram illustrating the IL-17 signaling pathway and the point of inhibition by a modulator.
Caption: IL-17 Signaling Pathway Inhibition.
Physicochemical and Solubility Data
The following table summarizes the key properties of IL-17A modulator-2.
| Property | Value |
| CAS Number | 2748749-47-3 |
| Molecular Formula | C₃₃H₃₁N₅O₅ |
| Molecular Weight | 577.63 g/mol |
| pIC₅₀ | 8.3 |
| Solubility in DMSO | 100 mg/mL (173.12 mM) (ultrasonication may be required) |
| Storage (Solid) | 4°C, sealed, away from moisture and light |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Materials:
-
IL-17A modulator-2 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Equilibrate: Allow the vial of IL-17A modulator-2 powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). Refer to the table above for molarity calculations. For example, to prepare a 10 mM stock solution, dissolve 5.78 mg of the compound in 1 mL of DMSO.
-
Solubilize: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
To avoid precipitation, it is recommended to perform serial dilutions of the stock solution in DMSO before adding it to the aqueous cell culture medium.
Procedure:
-
Thaw: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile DMSO. For example, if your stock is 100 mM and your final desired concentration is 10 µM, you could prepare a 1 mM intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For instance, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). This would result in a final DMSO concentration of 0.1%.
-
Mix: Mix the working solution gently but thoroughly by inverting the tube or pipetting up and down before adding it to the cells.
-
Use Immediately: Use the freshly prepared working solution for your cell-based assays.
Below is a workflow diagram for the preparation of this compound for cell culture.
Caption: Preparation of this compound.
Protocol 3: General In Vitro Cell-Based Assay for IL-17A Inhibition
This protocol provides a general framework for assessing the inhibitory activity of IL-17A modulator-2 in a cell-based assay. The specific cell line and endpoint (e.g., cytokine production) should be chosen based on the research question. Human keratinocytes or fibroblasts are commonly used as they respond to IL-17A stimulation.
Materials:
-
Appropriate cell line (e.g., HaCaT keratinocytes, primary human dermal fibroblasts)
-
Complete cell culture medium
-
Recombinant human IL-17A
-
IL-17A modulator-2 working solutions
-
Vehicle control (DMSO in medium)
-
Assay-specific reagents (e.g., ELISA kit for IL-6 or IL-8)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a sub-confluent monolayer at the time of treatment. Allow the cells to adhere and recover overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of IL-17A modulator-2 or the vehicle control. Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Add recombinant human IL-17A to the wells to a final concentration known to elicit a response (e.g., 10-50 ng/mL). Do not add IL-17A to the negative control wells.
-
Incubation: Incubate the plate for a period sufficient to induce the desired endpoint (e.g., 24-48 hours for cytokine production).
-
Endpoint Measurement: Collect the cell culture supernatants and/or cell lysates. Measure the endpoint of interest, such as the concentration of a downstream cytokine like IL-6 or IL-8, using an appropriate method (e.g., ELISA).
-
Data Analysis: Normalize the data to the vehicle control. Plot the response as a function of the modulator concentration to determine the IC₅₀ value.
Disclaimer: This product is for research use only and has not been fully validated for medical applications. Researchers should optimize protocols for their specific experimental systems.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes: Immunohistochemical Analysis of IL-17 in Tissues Treated with "IL-17 Modulator 2"
Introduction
Interleukin-17 (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and psoriatic arthritis.[1][2][3] It is primarily produced by T helper 17 (Th17) cells and other immune cells.[4] IL-17A exerts its effects by binding to a receptor complex (IL-17RA/IL-17RC), which initiates a signaling cascade involving the recruitment of the adaptor protein Act1 and the activation of TRAF6.[5] This ultimately leads to the activation of downstream pathways like NF-κB and MAPK, resulting in the transcription of genes for pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
"IL-17 Modulator 2" is a therapeutic monoclonal antibody designed to specifically neutralize the activity of IL-17A. By binding directly to the IL-17A cytokine, it prevents the ligand from interacting with its cell surface receptor, thereby inhibiting the downstream inflammatory signaling cascade. Immunohistochemistry (IHC) is an essential technique for visualizing and quantifying the in-situ expression of IL-17 in tissue sections, making it a critical tool for assessing the pharmacodynamic effects of "this compound" in pre-clinical and clinical studies. These notes provide a detailed protocol for performing IHC for IL-17 and for interpreting the results in the context of treatment with "this compound".
IL-17 Signaling Pathway
The diagram below illustrates the canonical IL-17 signaling pathway, which is the target of "this compound". The modulator works by sequestering IL-17A, preventing the initiation of this cascade.
Quantitative Data Summary
The following table presents representative data from a preclinical mouse model of inflammatory skin disease. Tissues were collected from control (vehicle-treated) and "this compound"-treated groups and analyzed by IHC for IL-17 expression and a downstream marker, NF-κB.
| Parameter | Control Group (Vehicle) | "this compound" Treated Group | Fold Change |
| IL-17+ Cells / HPF | 45 ± 8 | 12 ± 4 | -3.75 |
| NF-κB+ Nuclei / HPF | 112 ± 15 | 35 ± 9 | -3.20 |
| IHC Staining Intensity (IL-17) | Strong (3+) | Mild (1+) | N/A |
| Epidermal Thickness (µm) | 150 ± 20 | 40 ± 10 | -3.75 |
Data are presented as mean ± standard deviation. HPF = High-Power Field. Staining intensity is scored semi-quantitatively (0 = none, 1+ = mild, 2+ = moderate, 3+ = strong).
Detailed Experimental Protocol: IL-17 IHC on Paraffin-Embedded Tissues
This protocol is optimized for the detection of IL-17 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary Antibody: Rabbit anti-IL-17 polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium (non-aqueous)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in DI H₂O for 5 minutes.
-
Antigen Retrieval a. Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the hot buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides in PBS: 3 changes, 5 minutes each.
-
Peroxidase and Protein Blocking a. Incubate sections with 3% Hydrogen Peroxide in PBS for 10 minutes to quench endogenous peroxidase activity. b. Rinse slides in PBS: 3 changes, 5 minutes each. c. Apply Blocking Buffer (5% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber.
-
Antibody Incubation a. Drain the blocking buffer from the slides (do not rinse). b. Apply the primary anti-IL-17 antibody, diluted according to manufacturer's specifications, and incubate overnight at 4°C in a humidified chamber. c. Rinse slides in PBS: 3 changes, 5 minutes each. d. Apply the HRP-conjugated secondary antibody, diluted appropriately, and incubate for 1 hour at room temperature. e. Rinse slides in PBS: 3 changes, 5 minutes each.
-
Detection a. Prepare the DAB substrate solution immediately before use according to the kit instructions. b. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). The target protein will appear as a brown precipitate. c. Stop the reaction by immersing the slides in DI H₂O.
-
Counterstaining a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue. b. Rinse gently in running tap water until the water runs clear. c. "Blue" the sections by dipping in a weak alkaline solution (e.g., Scott's Tap Water Substitute) or tap water for 30-60 seconds. d. Rinse in DI H₂O.
-
Dehydration and Mounting a. Dehydrate the sections through graded alcohols: 70% Ethanol (1 min), 95% Ethanol (2x, 1 min each), 100% Ethanol (2x, 2 min each). b. Clear in Xylene: 2 changes, 5 minutes each. c. Place a drop of non-aqueous mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles. d. Allow the slides to dry before microscopic analysis.
Interpretation of Results
-
Positive Staining: The presence of a brown precipitate indicates IL-17 protein. The staining is typically cytoplasmic and may be observed in immune cells within inflammatory infiltrates.
-
Negative Control: A negative control slide (omitting the primary antibody) should show no specific brown staining.
-
Effect of "this compound": In tissues from subjects treated with "this compound", a significant reduction in the number of IL-17 positive cells and/or a decrease in staining intensity is expected compared to untreated or vehicle-treated controls. This provides visual evidence of the modulator's target engagement and pharmacodynamic effect. Quantitative analysis can be performed by counting positive cells per high-power field or by using digital image analysis software to measure staining intensity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 4. Blocking IL-17: A Promising Strategy in the Treatment of Systemic Rheumatic Diseases | MDPI [mdpi.com]
- 5. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IL-17 Modulator 2 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with "IL-17 modulator 2".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-17A (IL-17A)[1][2]. It is designed to disrupt the IL-17A signaling pathway, which is implicated in various inflammatory and autoimmune diseases[3][4]. By inhibiting the biological action of IL-17A, this modulator can be used for research into diseases with an immune component, such as psoriasis, psoriatic arthritis, and rheumatoid arthritis[1]. IL-17A modulator-2 has a reported pIC50 of 8.3.
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized as having poor aqueous solubility. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (173.12 mM), though this may require sonication to achieve full dissolution. Direct dissolution in aqueous buffers like PBS is not recommended due to its low solubility.
Q3: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What can I do?
A3: This is a common issue known as "fall-out" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous medium where it is less soluble. To mitigate this, consider the following strategies:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your assay, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Use a co-solvent system: For in vivo or in vitro work, a co-solvent system can help maintain solubility. A common formulation includes a mixture of DMSO, PEG300, and Tween-80 in saline or PBS.
-
Serial dilutions: Perform serial dilutions of your high-concentration DMSO stock into your aqueous buffer, vortexing or mixing gently between each dilution step.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can aid in the dissolution of this compound in its primary solvent, such as DMSO. A water bath set to a temperature not exceeding 37°C is recommended. However, be cautious, as excessive heat can degrade the compound.
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve in the Recommended Solvent (DMSO)
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution | Use sonication for short intervals to break up aggregates and aid dissolution. Vigorous vortexing can also be effective. |
| Compound has degraded | Store the compound at 4°C in a sealed container, away from moisture and light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots. |
Issue 2: Precipitate Forms in the Stock Solution Over Time
| Possible Cause | Troubleshooting Step |
| Supersaturated solution | The initial dissolution may have created a supersaturated solution that is not stable over time. Try preparing a more dilute stock solution. |
| Temperature fluctuations | Ensure consistent storage temperature. Fluctuations can cause the compound to fall out of solution. Store aliquots at a constant -20°C or -80°C. |
Issue 3: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Inaccurate concentration due to insolubility | Before use, visually inspect your stock and working solutions for any precipitate. If present, try the dissolution techniques mentioned above (gentle warming, sonication). Consider filtering your final working solution to remove any undissolved particles. |
| Aggregation of the modulator | Protein aggregation can be caused by high concentrations, non-optimal pH, or extreme temperatures. While this compound is a small molecule, similar principles of aggregation can apply. Ensure your assay buffer is within a pH range where the modulator is most stable. |
Quantitative Data Summary
The following tables provide a summary of the known and expected solubility of this compound.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (173.12 mM) | May require sonication for complete dissolution. |
| Ethanol | Low | Not the recommended primary solvent. |
| Water / PBS (pH 7.4) | Very Low | Direct dissolution is not advised. |
Table 2: Example of a Co-Solvent System for Improved Aqueous Solubility
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This is a common formulation for in vivo studies and can be adapted for in vitro use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 577.63 g/mol )
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator bath
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock solution, you will need 5.78 mg of the compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming up to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture media)
-
Sterile microcentrifuge tubes
-
Vortexer
Methodology:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the aqueous buffer to reach the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
After each dilution step, gently vortex the solution to ensure proper mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the working solution immediately in your experiment.
Visualizations
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17 signaling pathway that is targeted by this compound. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream cascade involving Act1 and TRAF6, leading to the activation of NF-κB and MAPK pathways. This ultimately results in the transcription of pro-inflammatory genes.
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Insolubility Issues
This workflow provides a logical sequence of steps to address solubility challenges with this compound.
Caption: A step-by-step workflow for troubleshooting insolubility issues.
References
"IL-17 modulator 2" off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-17 modulators. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are IL-17 modulators and what is their primary mechanism of action?
A1: IL-17 modulators are a class of biotherapeutics, typically monoclonal antibodies, designed to inhibit the activity of the pro-inflammatory cytokine Interleukin-17 (IL-17) or its receptor.[1] This inhibition disrupts the downstream signaling cascade that leads to inflammation.[1] These modulators are highly specific for their targets within the IL-17 pathway.
There are two main types of IL-17 modulators used in research and clinical settings:
-
IL-17A Inhibitors: These antibodies (e.g., Secukinumab, Ixekizumab) directly bind to and neutralize the IL-17A cytokine, preventing it from binding to its receptor.[1]
-
IL-17 Receptor A (IL-17RA) Inhibitors: These antibodies (e.g., Brodalumab) bind to the IL-17RA subunit of the receptor complex, blocking the signaling of multiple IL-17 family members, including IL-17A and IL-17F.[1]
| Modulator Type | Target | Examples | Mechanism of Action |
| IL-17A Inhibitor | IL-17A cytokine | Secukinumab, Ixekizumab | Neutralizes circulating IL-17A, preventing receptor binding. |
| IL-17RA Inhibitor | IL-17 Receptor A | Brodalumab | Blocks the receptor, preventing multiple IL-17 family members from initiating signaling. |
Q2: Are there known "off-target" effects of IL-17 modulators in cell lines?
A2: Current research indicates that monoclonal antibody-based IL-17 modulators are highly specific to their intended targets (either IL-17A or IL-17RA). Classical "off-target" effects, where the modulator binds to an entirely different molecule, have not been widely reported in preclinical cell line studies.
However, it is crucial to distinguish between off-target binding and "unintended" or "off-pathway" effects. While the modulator binds its intended target, the systemic or cellular consequences of inhibiting the IL-17 pathway can be complex and may lead to unexpected results in certain experimental systems. These are not off-target effects in the traditional sense but are important considerations for researchers.
Q3: What are some of the known unintended consequences of IL-17 pathway inhibition that I should be aware of in my experiments?
A3: While IL-17 is a key driver of inflammation in autoimmune diseases, it also plays a role in normal physiological processes, including host defense and tissue homeostasis.[2] Therefore, its inhibition can have unintended consequences:
-
Impact on Host Defense: IL-17 is crucial for mucosal immunity, particularly against fungal and certain bacterial infections. In cell culture models involving co-culture with pathogens, inhibition of IL-17 may lead to increased pathogen survival.
-
Effects on Cell Proliferation and Viability: The IL-17 pathway can influence cell growth and survival in a context-dependent manner. For example, studies have shown that IL-17A can promote the proliferation of certain cancer cell lines, such as B-cell acute lymphoblastic leukemia and multiple myeloma cells. Therefore, inhibiting IL-17 in these systems could lead to decreased cell viability, which may be an intended or unintended outcome depending on the research question.
-
Paradoxical Inflammatory Responses: In clinical settings, IL-17 inhibitors have been associated with the exacerbation or new onset of inflammatory bowel disease (IBD). While the exact mechanism is not fully understood, it highlights the complex role of IL-17 in maintaining gut homeostasis. Researchers working with intestinal epithelial cell lines or gut organoids should be aware of this potential for paradoxical effects.
Troubleshooting Guides
Problem 1: I'm observing unexpected changes in cell viability (e.g., increased cell death or decreased proliferation) in my cell line after treatment with an IL-17 modulator.
-
Possible Cause 1: The cell line is dependent on endogenous IL-17 signaling for growth and survival.
-
Troubleshooting Steps:
-
Confirm IL-17 Receptor Expression: Verify that your cell line expresses IL-17RA and IL-17RC using techniques like RT-qPCR or Western blotting.
-
Assess Endogenous IL-17 Production: Use an ELISA to determine if your cell culture system is producing endogenous IL-17A.
-
Perform a Rescue Experiment: Add exogenous recombinant IL-17A to the culture along with the IL-17 modulator. If the modulator's effect on viability is reversed, it suggests an on-target effect.
-
-
-
Possible Cause 2: Cytotoxicity of the modulator formulation.
-
Troubleshooting Steps:
-
Test a Vehicle Control: Ensure you are using a vehicle control that matches the buffer/formulation of the IL-17 modulator.
-
Perform a Dose-Response Curve: Test a range of modulator concentrations to see if the effect is dose-dependent.
-
Use a Different Modulator: If possible, test another IL-17 modulator with a different formulation or from a different manufacturer.
-
-
Problem 2: The IL-17 modulator is not inhibiting the IL-17-induced phenotype in my experiment.
-
Possible Cause 1: The IL-17 concentration is too high.
-
Troubleshooting Steps:
-
Titrate IL-17 and Modulator: Perform a matrix titration experiment with varying concentrations of both recombinant IL-17 and the modulator to find the optimal concentrations for inhibition.
-
-
-
Possible Cause 2: The modulator is not specific to the IL-17 family member used.
-
Troubleshooting Steps:
-
Confirm Specificity: If you are using an IL-17A specific inhibitor (e.g., Secukinumab), it will not block the effects of other IL-17 family members like IL-17F. Ensure you are using the correct modulator for the cytokine you are studying.
-
-
-
Possible Cause 3: The observed phenotype is not solely dependent on the IL-17 pathway.
-
Troubleshooting Steps:
-
Investigate Downstream Signaling: Use Western blotting to confirm that the IL-17 modulator is inhibiting the phosphorylation of downstream signaling molecules like STAT3 and NF-κB. If the phenotype persists despite the inhibition of these pathways, other signaling pathways may be involved.
-
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability
This protocol provides two common methods for assessing cell viability.
-
A. MTT Assay (Colorimetric)
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with the IL-17 modulator and/or recombinant IL-17 for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
B. Trypan Blue Exclusion Assay (Dye Exclusion)
-
Harvest cells after treatment.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol describes a general procedure for analyzing the phosphorylation status of key downstream signaling proteins in the IL-17 pathway.
-
Cell Lysis:
-
Seed cells and starve them of serum overnight if necessary.
-
Pre-treat with the IL-17 modulator for 1-2 hours.
-
Stimulate with recombinant IL-17 for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total STAT3 and NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: IL-17 Signaling Pathway and Points of Inhibition.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
Technical Support Center: Assessing Cytotoxicity of IL-17 Modulator 2 in Primary Human Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of "IL-17 modulator 2" in primary human cells.
Troubleshooting Guides
This section addresses specific issues that may arise during cytotoxicity experiments.
| Issue | Possible Cause | Recommended Solution |
| High background in vehicle control wells | 1. Media components reacting with assay reagents. 2. Contamination of media or reagents. 3. High spontaneous cell death in primary cells. | 1. Test for reactivity by incubating media with assay reagents in the absence of cells. 2. Use fresh, sterile media and reagents. Filter-sterilize if necessary. 3. Optimize cell seeding density and ensure cells are healthy before starting the experiment. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of modulator or assay reagents. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently between pipetting. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.[1] |
| No dose-dependent cytotoxicity observed | 1. This compound is not cytotoxic at the tested concentrations. 2. Incorrect concentration range tested. 3. Insufficient incubation time. | 1. Include a positive control known to induce cytotoxicity in your cell type to validate the assay. 2. Perform a wider range of serial dilutions (e.g., logarithmic scale). 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| High variability between different primary cell donors | 1. Inherent biological variability among donors. 2. Differences in cell health and passage number. | 1. Use cells from multiple donors (at least three) to ensure the results are reproducible. 2. Standardize cell isolation and culture protocols. Use cells at a similar low passage number for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for IL-17 modulators?
A1: IL-17 modulators are a class of biological agents designed to interfere with the activity of interleukin-17 (IL-17), a pro-inflammatory cytokine.[2] They typically work by targeting components of the IL-17 signaling pathway.[2] Some are monoclonal antibodies that bind specifically to IL-17 or its receptor, neutralizing its activity and blocking the downstream inflammatory cascade.[2]
Q2: Which primary human cells are most relevant for assessing the cytotoxicity of an IL-17 modulator?
A2: The choice of primary cells should be guided by the therapeutic target of the modulator. IL-17 receptors are widely expressed in both hematopoietic and non-hematopoietic cells.[3] Relevant cell types include primary human keratinocytes, fibroblasts, endothelial cells, and various immune cells like T cells and neutrophils, which are key players in IL-17-mediated inflammation.
Q3: Which cytotoxicity assays are recommended for use with primary human cells and this compound?
A3: Two commonly used and reliable assays are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase. It is often advisable to use more than one method to confirm the results, as different assays measure different aspects of cell death.
Q4: How can I be sure that the observed effect is cytotoxicity and not just inhibition of cell proliferation?
A4: This is a critical consideration. The MTT assay, for example, measures the activity of mitochondrial dehydrogenases, which can be lower in both dead and non-proliferating cells. To distinguish between cytostatic and cytotoxic effects, you can complement your viability assay with a direct measure of cell death, such as the LDH release assay or an apoptosis assay (e.g., Annexin V/PI staining).
Q5: What are appropriate positive and negative controls for my cytotoxicity experiment?
A5:
-
Negative Control (Vehicle Control): Treat cells with the same vehicle (e.g., DMSO, PBS) used to dissolve this compound at the highest concentration used in the experiment. This helps to account for any effects of the solvent itself.
-
Untreated Control: Cells cultured in media alone to represent baseline viability.
-
Positive Control: A compound known to induce cytotoxicity in your specific primary cell type (e.g., staurosporine for apoptosis, or Triton™ X-100 for necrosis/membrane disruption in the LDH assay).
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary human cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the modulator-containing medium to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Primary human cells
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 10X solution provided in kit)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells for maximum LDH release.
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
Data Presentation
Table 1: Example MTT Assay Results for this compound in Primary Human Keratinocytes (48h Incubation)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Untreated) | 1.250 | 0.085 | 100% |
| 0 (Vehicle) | 1.245 | 0.091 | 99.6% |
| 0.1 | 1.230 | 0.079 | 98.4% |
| 1 | 1.198 | 0.102 | 95.8% |
| 10 | 1.150 | 0.095 | 92.0% |
| 50 | 0.875 | 0.068 | 70.0% |
| 100 | 0.437 | 0.054 | 35.0% |
| Positive Control | 0.150 | 0.021 | 12.0% |
Table 2: Example LDH Release Assay Results for this compound in Primary Human Fibroblasts (48h Incubation)
| Concentration (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| Spontaneous Release | 0.150 | 0.015 | 0% |
| Maximum Release | 1.850 | 0.120 | 100% |
| 0 (Vehicle) | 0.155 | 0.018 | 0.3% |
| 0.1 | 0.162 | 0.021 | 0.7% |
| 1 | 0.180 | 0.025 | 1.8% |
| 10 | 0.250 | 0.030 | 5.9% |
| 50 | 0.780 | 0.065 | 37.1% |
| 100 | 1.450 | 0.110 | 76.5% |
Visualizations
Caption: Canonical IL-17 signaling pathway.
Caption: General experimental workflow for cytotoxicity assessment.
References
Technical Support Center: Improving the In Vivo Bioavailability of "IL-17 Modulator 2"
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of "IL-17 Modulator 2."
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high in vivo bioavailability for IL-17 modulators?
A1: IL-17 modulators, whether they are monoclonal antibodies, peptides, or small molecules, face several significant barriers to achieving high bioavailability. For orally administered modulators, these include degradation by proteolytic enzymes in the gastrointestinal (GI) tract, poor permeation across the intestinal epithelium due to large size or unfavorable physicochemical properties, and first-pass metabolism in the liver. For subcutaneously injected biologics, incomplete absorption from the injection site and potential local degradation can limit bioavailability.
Q2: What are the initial steps to consider when "this compound" shows low bioavailability in preclinical models?
A2: When confronted with low bioavailability, a systematic approach is recommended. First, confirm the accuracy of your bioanalytical method for quantifying the drug in plasma. Next, evaluate the compound's intrinsic properties, such as its solubility and stability at different pH levels, and its permeability. For oral candidates, assessing its stability in simulated gastric and intestinal fluids is crucial. For subcutaneous candidates, understanding its interaction with extracellular matrix components can be insightful. Finally, consider the formulation; a simple solution may be inadequate, and advanced formulation strategies might be necessary.
Q3: How do I select an appropriate formulation strategy to enhance the bioavailability of "this compound"?
A3: The choice of formulation depends on the modality of your "this compound" (e.g., protein vs. small molecule) and its specific physicochemical properties.
-
For poorly soluble small molecules: Techniques like solid dispersions, micronization, and nanoparticle formulations can increase the surface area for dissolution. Lipid-based formulations can also enhance absorption.
-
For peptides and proteins (oral delivery): Encapsulation in nanoparticles (e.g., PLGA-based) can protect the molecule from enzymatic degradation. The use of permeation enhancers can also improve intestinal absorption.
-
For monoclonal antibodies (subcutaneous delivery): Optimizing the formulation pH and excipients can improve stability and reduce aggregation at the injection site, facilitating better absorption into circulation.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations in Animal Studies
High variability in plasma concentration-time profiles among individual animals can mask the true pharmacokinetic properties of "this compound."
| Potential Cause | Troubleshooting/Optimization Steps |
| Poor aqueous solubility and dissolution rate | - For small molecules, consider creating a solid dispersion or a nanosuspension to improve the dissolution rate. - Ensure the formulation is homogenous and the particle size is consistent between batches. |
| pH-dependent solubility | - Investigate the solubility of your compound at different pH values relevant to the GI tract. - For oral formulations, consider enteric coatings to bypass the acidic environment of the stomach if the compound is unstable at low pH. |
| Food effects | - Standardize the feeding schedule for your animals. For many studies, a fasted state is preferred to reduce variability. - If a food effect is suspected, conduct studies in both fed and fasted states to characterize it. |
| Inconsistent dosing | - Ensure accurate and consistent administration of the dose, especially for oral gavage. - For subcutaneous injections, ensure the injection volume and site are consistent across all animals. |
| High first-pass metabolism | - If extensive first-pass metabolism is suspected, consider co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in an exploratory study to confirm. |
| Inter-animal physiological differences | - A cross-over study design, where each animal receives both the test and control formulations in different periods, can help reduce inter-animal variability.[1][2] |
Issue 2: Low Oral Bioavailability Despite Good In Vitro Permeability
A common issue is observing good permeability in in vitro models (e.g., Caco-2 assays) but poor oral bioavailability in vivo.
| Potential Cause | Troubleshooting/Optimization Steps |
| Extensive first-pass metabolism | - Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species to assess the extent of metabolism. - If metabolism is high, medicinal chemistry efforts may be needed to modify the molecule at the metabolic "hotspots." |
| Efflux by transporters | - Use in vitro transporter assays (e.g., with P-glycoprotein-overexpressing cells) to determine if your compound is a substrate for efflux transporters. - Consider co-dosing with a known efflux inhibitor in preclinical studies to confirm this mechanism. |
| Poor dissolution in the GI tract | - Even with good permeability, the drug must be in solution to be absorbed. - Re-evaluate the formulation to enhance solubility and dissolution rate using techniques like solid dispersions or lipid-based formulations. |
| Degradation in the GI tract | - Assess the stability of the compound in simulated gastric and intestinal fluids. - For peptides and proteins, co-formulation with protease inhibitors or encapsulation in protective nanoparticles can be beneficial. |
Preclinical Pharmacokinetic Data for IL-17A Inhibitors
The following tables summarize publicly available pharmacokinetic data for two approved monoclonal antibody IL-17A inhibitors, which can serve as a benchmark for your "this compound" if it is a similar modality.
Table 1: Pharmacokinetic Parameters of Secukinumab in Psoriasis Patients [3][4]
| Parameter | Value |
| Bioavailability (subcutaneous) | ~73% |
| Time to maximum concentration (Tmax) | ~6 days |
| Systemic Clearance | 0.19 L/day |
| Volume of Distribution (central) | 3.61 L |
| Volume of Distribution (peripheral) | 2.87 L |
Table 2: Pharmacokinetic Parameters of Ixekizumab in Cynomolgus Monkeys [5]
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (1 mg/kg) |
| Half-life (t½) | 6.5 days | 10.3 days |
| Maximum Concentration (Cmax) | N/A | 11.1 µg/mL |
| Time to Maximum Concentration (Tmax) | N/A | ~72 hours |
| Clearance | 0.448 mL/h/kg | N/A |
| Volume of Distribution | 87 mL/kg | N/A |
Experimental Protocols
Protocol 1: Preparation of "this compound" Solid Dispersion (for Small Molecules)
This protocol describes the solvent evaporation method for preparing a solid dispersion to enhance the solubility of a poorly water-soluble small molecule.
Materials:
-
"this compound"
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Dissolution: Dissolve a defined amount of "this compound" and the polymer carrier in a suitable organic solvent. The drug-to-polymer ratio should be optimized (e.g., starting with 1:1, 1:3, and 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask wall.
-
Drying: Further dry the film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the resulting solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: Formulation of "this compound" in PLGA Nanoparticles (for Therapeutic Proteins/Peptides)
This protocol outlines the double emulsion solvent evaporation method for encapsulating a protein-based "this compound" into PLGA nanoparticles.
Materials:
-
"this compound" solution
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Primary Emulsion: Add a small volume of the aqueous "this compound" solution to a solution of PLGA in DCM. Emulsify using a probe sonicator in an ice bath to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, which will harden the nanoparticles.
-
Washing and Collection: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization: Analyze the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a preclinical pharmacokinetic study to determine the bioavailability of "this compound."
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300g)
-
"this compound" formulation for intravenous (IV) and the route of interest (e.g., oral, subcutaneous)
-
Dosing syringes and needles/gavage tubes
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Validated bioanalytical method (e.g., LC-MS/MS or ELISA)
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the study.
-
Dosing:
-
IV Group (n=3-5): Administer "this compound" via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
Oral/Subcutaneous Group (n=3-5): Administer the test formulation at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life.
-
Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
References
- 1. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Population Pharmacokinetic Modeling of Secukinumab in Patients With Moderate to Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17 modulator 2" stability in DMSO at -20°C
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability of IL-17 Modulator 2 in Dimethyl Sulfoxide (DMSO) at -20°C. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For short-term storage, a stock solution of this compound in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to store the solution at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[1]
Q2: What is the primary solvent for creating a stock solution of this compound?
100% anhydrous DMSO is the recommended primary solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[2] It is crucial to use a fresh, unopened bottle of DMSO to minimize water content, as DMSO is hygroscopic and can absorb moisture from the atmosphere, which may accelerate compound degradation.[3]
Q3: Can multiple freeze-thaw cycles affect the stability of this compound in DMSO?
While some studies have shown that multiple freeze-thaw cycles (up to 11 cycles) did not cause significant compound loss for a diverse set of compounds, it is a critical parameter to evaluate for each specific compound.[4] To minimize potential degradation, it is strongly recommended to aliquot stock solutions into single-use volumes.
Q4: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer. To prevent this, it is advisable to make intermediate serial dilutions in DMSO before the final dilution into the aqueous medium.[3] If precipitation is observed in the DMSO stock itself, gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. Before use, centrifuge the vial to pellet any undissolved material.
Q5: I suspect my this compound is degrading in the DMSO stock. How can I confirm this?
To confirm degradation, you can perform a stability study. This typically involves analyzing the purity and concentration of your compound in the DMSO stock at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the main compound peak and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | - Supersaturated solution.- Temperature fluctuations.- Introduction of water into the DMSO stock. | - Gently warm the solution and vortex to redissolve.- Centrifuge the vial before use to pellet any insoluble material.- For future preparations, ensure the use of anhydrous DMSO and consider preparing a slightly lower stock concentration. |
| Loss of Compound Activity | - Degradation of the compound in DMSO.- Improper storage conditions (e.g., exposure to light, frequent freeze-thaw cycles). | - Perform a stability analysis using HPLC or LC-MS to check for degradation.- Prepare a fresh stock solution from solid compound.- Ensure proper storage in tightly sealed, light-protected vials at -20°C or -80°C and avoid repeated freeze-thaw cycles by aliquoting. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution due to solvent evaporation or water absorption.- Partial precipitation of the compound. | - Use fresh, anhydrous DMSO for stock preparation.- Tightly seal vials to prevent evaporation and moisture absorption.- Always visually inspect for precipitation and centrifuge before use. |
Stability of Small Molecules in DMSO at -20°C
While specific quantitative stability data for this compound is not publicly available, the following table summarizes general findings on the stability of small molecules in DMSO under various conditions.
| Storage Condition | Observation |
| -20°C in DMSO | Generally stable for up to 1 month for many compounds. |
| -80°C in DMSO | Recommended for long-term storage (e.g., 6 months or longer). |
| Freeze-Thaw Cycles | For a diverse set of compounds, no significant loss was observed after 11 cycles. However, this is compound-specific. |
| Water Content in DMSO | Increased water content can lead to the degradation of susceptible compounds through hydrolysis. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time at -20°C.
1. Preparation of Stock Solution:
- Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
- Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage Conditions:
- Store the aliquots at -20°C.
- Include a time-zero (T=0) sample which is analyzed immediately after preparation.
3. Sample Analysis:
- At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from storage.
- Allow the sample to thaw and equilibrate to room temperature.
- Analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
- Compare the results to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
IL-17 Signaling Pathway
The following diagram illustrates the signaling pathway of IL-17A, which is the target of this compound. IL-17A binding to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade involving the recruitment of Act1 and TRAF6. This ultimately leads to the activation of transcription factors like NF-κB and C/EBP, and the MAPK pathway, resulting in the expression of pro-inflammatory genes.
Caption: IL-17A Signaling Pathway.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps for conducting a stability study of this compound in a DMSO solution.
Caption: Workflow for DMSO Stability Study.
References
"IL-17 modulator 2" batch-to-batch consistency and validation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in ensuring the batch-to-batch consistency and proper validation of "IL-17 modulator 2".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the critical quality attributes (CQAs) for "IL--17 modulator 2" that ensure batch-to-batch consistency, and what is the general workflow for confirming them?
A: Ensuring batch-to-batch consistency involves monitoring a set of critical quality attributes (CQAs) that are essential for the modulator's identity, purity, potency, and safety. Each new batch should be tested against a qualified reference standard to ensure it falls within the established specifications.
Table 1: Critical Quality Attributes (CQAs) for this compound
| CQA Category | Attribute | Specification | Method |
| Identity | Target Binding | Binds to human IL-17A | ELISA / SPR |
| Primary Structure | Matches reference standard | Peptide Mapping | |
| Purity | Monomer Content | ≥ 95% | SEC-HPLC |
| Charge Variants | Main peak within ± 5% of reference | iCIEF / IEX | |
| Host Cell Proteins | ≤ 100 ng/mg | HCP ELISA | |
| Potency | Neutralization IC₅₀ | 0.7 - 1.3-fold of reference standard | Cell-Based Assay |
| Quantity | Protein Concentration | 10 mg/mL ± 10% | UV-Vis (A280) |
| Safety | Endotoxin | ≤ 5 EU/mg | LAL Assay |
Below is the standard workflow for performing a batch-to-batch consistency assessment.
Q2: We are observing lower-than-expected potency with a new batch of "this compound" in our cell-based assay. What are the potential causes and how can we troubleshoot this?
A: A decrease in observed potency can stem from issues with the modulator, the assay setup, or the reagents. A systematic approach is crucial for identifying the root cause.
First, confirm that the modulator's concentration is correct and that its physicochemical properties (e.g., aggregation) are within specification using the methods outlined in Q1 and Q4. If those are confirmed, follow the troubleshooting logic below.
Experimental Protocol: IL-17A Neutralization Assay
This assay measures the ability of "this compound" to block IL-17A-induced IL-6 production in HT-29 cells.
-
Cell Preparation:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 20,000 cells/well into a 96-well flat-bottom plate and incubate overnight (37°C, 5% CO₂).
-
-
Assay Preparation:
-
Prepare a 12-point serial dilution series of "this compound" (both test article and reference standard) in assay medium, starting at 100 nM.
-
Prepare a constant concentration of recombinant human IL-17A at 4X the final desired concentration (e.g., 4 nM for a 1 nM final concentration).
-
-
Assay Procedure:
-
Remove culture medium from cells.
-
Add 50 µL of the diluted modulator to the appropriate wells.
-
Add 50 µL of the 4X IL-17A solution to all wells except the 'no stimulation' controls. Add 50 µL of assay medium to these controls.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
Detection & Analysis:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a standard human IL-6 ELISA kit, following the manufacturer's instructions.
-
Plot the IL-6 concentration against the log of the modulator concentration.
-
Use a four-parameter logistic (4PL) regression to determine the IC₅₀ value. The IC₅₀ of the test batch should be within 0.7-1.3-fold of the reference standard.
-
Q3: Can you provide a diagram of the IL-17 signaling pathway and illustrate where "this compound" is expected to act?
A: "this compound" is a monoclonal antibody designed to directly bind to and neutralize the pro-inflammatory cytokine Interleukin-17A (IL-17A). By binding to IL-17A, it prevents the cytokine from engaging its cell surface receptor complex (IL-17RA/IL-17RC), thereby inhibiting downstream inflammatory signaling.
Q4: Our analysis shows an increase in aggregation for a specific batch of "this compound". What is the acceptable limit and how do we monitor it?
A: Monitoring aggregation is critical, as aggregates can reduce efficacy and potentially increase immunogenicity. The primary method for monitoring aggregation and ensuring purity is Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
Table 2: Purity and Aggregation Specifications for this compound
| Attribute | Specification | Method |
| Purity (Monomer) | ≥ 95% | SEC-HPLC |
| High Molecular Weight Species (Aggregates) | ≤ 5% | SEC-HPLC |
| Low Molecular Weight Species (Fragments) | ≤ 1% | SEC-HPLC |
Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)
This method separates proteins based on their hydrodynamic radius to quantify the monomer, aggregates, and fragments.
-
System Preparation:
-
HPLC System: A system equipped with a UV detector (280 nm).
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Dilute "this compound" to approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Prepare a molecular weight standard mix for column calibration.
-
-
Analysis:
-
Equilibrate the column with mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 30 minutes. The monomer peak should elute around 15-17 minutes. Aggregates (High Molecular Weight species, HMW) will elute earlier, and fragments (Low Molecular Weight species, LMW) will elute later.
-
-
Data Interpretation:
-
Integrate the peak areas for all species detected.
-
Calculate the percentage of each species using the formula: % Species = (Peak Area of Species / Total Peak Area of All Species) x 100
-
Compare the results to the specifications listed in Table 2.
-
Preventing "IL-17 modulator 2" precipitation in culture media
Welcome to the technical support center for IL-17 Modulator 2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in cell culture applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein precipitation in cell culture media?
A1: Protein precipitation in cell culture media can be triggered by several factors.[1][2] These include:
-
Temperature Shifts: Extreme temperature changes, such as rapid freezing and thawing, can denature proteins and lead to precipitation.[1]
-
pH Instability: Proteins are least soluble at their isoelectric point (pI). Fluctuations in the pH of the culture medium can bring a protein closer to its pI, causing it to precipitate.
-
High Protein Concentration: At high concentrations, protein molecules are more likely to interact with each other and form aggregates, which can lead to precipitation.
-
Ionic Strength: High concentrations of salts can lead to a "salting out" effect, where water molecules become less available to hydrate the protein, causing it to precipitate.
-
Presence of Metal Ions: Certain metal ions can interact with proteins and cause them to aggregate and precipitate.
-
Mechanical Stress: Agitation or shear stress from processes like pumping or vigorous mixing can sometimes induce protein aggregation.
Q2: What is "this compound" and what are its general properties?
A2: "this compound" refers to a research-grade protein designed to modulate the activity of Interleukin-17 (IL-17), a cytokine involved in inflammatory and autoimmune responses. As a protein-based therapeutic, its stability in solution is critical for maintaining its biological activity. The specific physicochemical properties, such as its isoelectric point (pI) and optimal storage conditions, should be determined experimentally for each specific batch.
Q3: How can I prevent the precipitation of this compound during storage?
A3: To prevent precipitation during storage, it is recommended to:
-
Store the protein at the recommended temperature, typically -20°C or -80°C, in a solution containing cryoprotectants.
-
Aliquot the protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Ensure the storage buffer has a pH that is at least one unit away from the protein's isoelectric point (pI).
-
Consider the addition of stabilizing excipients to the storage buffer.
Q4: What are excipients and how can they help prevent precipitation?
A4: Excipients are inactive substances added to a therapeutic formulation to improve its stability, solubility, and other characteristics. For protein-based therapeutics like this compound, common stabilizing excipients include:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These molecules are preferentially excluded from the protein surface, which favors the more compact, native protein state.
-
Amino Acids (e.g., arginine, glycine, histidine): These can reduce protein aggregation by interacting with the protein surface and minimizing protein-protein interactions.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents can prevent aggregation at interfaces (e.g., air-water, solid-liquid) and reduce surface-induced denaturation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with this compound precipitation during your experiments.
Issue 1: Precipitation observed immediately after thawing a frozen aliquot of this compound.
-
Question: I thawed a vial of this compound, and the solution appears cloudy or contains visible precipitates. What should I do?
-
Answer:
-
Gentle Mixing: First, try to gently mix the solution by flicking the tube or slowly pipetting up and down. Avoid vigorous vortexing, as this can cause further aggregation.
-
Solubility Check: If gentle mixing does not resolve the issue, the protein may have precipitated due to the freeze-thaw process. This can be caused by localized changes in pH and protein concentration as ice crystals form.
-
Preventative Measures for Future Use:
-
Aliquotting: To minimize freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes upon first use.
-
Controlled Freezing and Thawing: Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath and thaw them quickly in a 37°C water bath until just thawed.
-
Cryoprotectants: If not already present, consider adding a cryoprotectant like glycerol (at 5-20%) to the storage buffer before freezing.
-
-
Issue 2: Precipitation occurs after adding this compound to the cell culture medium.
-
Question: My this compound solution is clear, but when I add it to my culture medium, I observe precipitation over time. What is causing this?
-
Answer: This issue is likely due to an incompatibility between the protein's formulation buffer and the cell culture medium.
-
pH Incompatibility: The pH of your culture medium (typically around 7.2-7.4) might be close to the isoelectric point (pI) of this compound, reducing its solubility.
-
Component Interaction: Components in the culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺) or other proteins in serum, could be interacting with this compound and causing it to precipitate.
-
Troubleshooting Steps:
-
Buffer Exchange: Perform a buffer exchange to transfer this compound into a buffer that is compatible with your culture medium (e.g., PBS or the basal medium itself) before adding it to your cells.
-
Optimize pH of the Final Medium: While maintaining physiological conditions for your cells is paramount, slight adjustments to the medium's pH (within a range tolerated by the cells) might improve protein solubility. Mammalian cells generally tolerate a pH range of 7.0-7.4.
-
Addition of Stabilizers: Consider adding stabilizing excipients directly to the culture medium, if they are not cytotoxic at the required concentrations.
-
-
Data Presentation: Optimizing Formulation to Prevent Precipitation
The following tables provide a summary of key parameters that can be optimized to enhance the solubility and stability of this compound.
Table 1: Effect of pH on Protein Solubility
| pH | Relative Solubility (%) | Observation |
| 4.0 | 95% | Clear Solution |
| 5.0 | 15% | Heavy Precipitation |
| 6.0 | 60% | Slight Haze |
| 7.0 | 90% | Clear Solution |
| 8.0 | 98% | Clear Solution |
| Note: This is example data. The optimal pH for your specific this compound should be determined experimentally. |
Table 2: Common Stabilizing Excipients and Their Working Concentrations
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50 - 200 mM | Preferential exclusion, vitrification |
| Polyols | Mannitol, Sorbitol | 2% - 5% (w/v) | Preferential exclusion, increases viscosity |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppresses aggregation, reduces surface tension |
| Surfactants | Polysorbate 20/80 | 0.001% - 0.1% (v/v) | Prevents surface adsorption and aggregation |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Solubility
-
Objective: To identify the pH range where this compound exhibits maximum solubility.
-
Materials:
-
Purified this compound stock solution.
-
A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, Tris buffers).
-
Spectrophotometer.
-
-
Methodology:
-
Dialyze or buffer-exchange a small amount of this compound into each of the different pH buffers.
-
Adjust the final protein concentration to a desired working concentration (e.g., 1 mg/mL).
-
Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-24 hours).
-
After incubation, centrifuge the samples to pellet any precipitate.
-
Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at A280 nm) or a protein assay (e.g., BCA).
-
Calculate the percentage of soluble protein for each pH value relative to a control sample known to be fully soluble.
-
The pH that corresponds to the highest protein concentration in the supernatant is the optimal pH for solubility.
-
Protocol 2: Screening for Effective Stabilizing Excipients
-
Objective: To identify excipients that prevent the precipitation of this compound under stress conditions.
-
Materials:
-
This compound in a suboptimal buffer (e.g., a buffer with a pH close to its pI or low ionic strength).
-
Stock solutions of various excipients (see Table 2).
-
Incubator/water bath for thermal stress.
-
Plate shaker for mechanical stress.
-
-
Methodology:
-
Prepare a series of samples of this compound, each containing a different excipient at a specific concentration. Include a control sample with no added excipient.
-
Divide each sample set into different stress conditions:
-
Thermal Stress: Incubate at an elevated temperature (e.g., 40-50°C) for a defined period.
-
Freeze-Thaw Stress: Subject the samples to multiple freeze-thaw cycles.
-
Mechanical Stress: Agitate the samples on a plate shaker for a set duration.
-
-
After applying the stress, visually inspect the samples for turbidity or precipitation.
-
Quantify the amount of soluble protein remaining in each sample by measuring the absorbance of the supernatant after centrifugation.
-
Excipients that result in a higher percentage of soluble protein compared to the control are considered effective stabilizers.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in IL-17 Modulator Functional Assays
Welcome to the technical support center for IL-17 modulator functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format.
Q1: Why is my IL-17 modulator showing no inhibitory effect on downstream signaling (e.g., IL-6 or CXCL1 release)?
Answer: A lack of an observable effect can stem from several factors, ranging from the experimental setup to the modulator's specific mechanism. Consider the following possibilities:
-
Inappropriate Cell System: Non-hematopoietic cells are generally the primary responders to IL-17.[1] The chosen cell line (e.g., fibroblasts, epithelial cells, synoviocytes) must express the IL-17 receptor complex (IL-17RA/IL-17RC) to be responsive.[2][3][4][5] Verify receptor expression via qPCR, Western blot, or flow cytometry.
-
Insufficient Stimulation: The pro-inflammatory stimulus used to induce the IL-17 pathway may be too weak. IL-17 often acts synergistically with other cytokines like TNF-α to produce a robust response. Ensure you are using an optimal concentration of IL-17A (and potentially a co-stimulant like TNF-α) to induce a strong, measurable baseline response.
-
Modulator Concentration and Potency: The modulator's concentration may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). For novel small molecules, IC50 values in cell-based assays can range from nanomolar to micromolar.
-
Compound Stability: Ensure the modulator is properly stored and has not degraded. Small molecule compounds can be sensitive to light, temperature, or freeze-thaw cycles.
-
Assay Sensitivity: The detection method (e.g., ELISA) may not be sensitive enough to detect subtle changes. Check the assay's limit of detection (LOD) and ensure your measurements fall within the linear range of the standard curve.
Troubleshooting Workflow for No Effect
Caption: A decision tree for troubleshooting the lack of an inhibitory effect.
Q2: My IL-17 modulator appears to be increasing the inflammatory response or showing a paradoxical effect. What could be the cause?
Answer: An unexpected increase in inflammation is a complex issue. In clinical settings, IL-17 inhibitors have been associated with the exacerbation of certain conditions like inflammatory bowel disease (IBD). While the mechanisms are still under investigation, potential reasons in an in vitro setting include:
-
Off-Target Effects: The modulator may be interacting with other signaling pathways that promote inflammation. This is more common with small molecule inhibitors than with highly specific monoclonal antibodies.
-
Cell-Type Specificity: The function of IL-17 can vary between cell types. In your specific cell system, blocking the primary IL-17 pathway might lead to the upregulation of a compensatory inflammatory pathway.
-
Endotoxin Contamination: Reagents, media, or the compound itself could be contaminated with lipopolysaccharide (LPS), a potent inflammatory stimulus. Use endotoxin-free reagents and test your compound stock for contamination.
-
Modulator-Induced Cell Stress or Toxicity: At high concentrations, the compound may be causing cellular stress or cytotoxicity, leading to the release of damage-associated molecular patterns (DAMPs) that can trigger an inflammatory response. It is crucial to run a parallel cytotoxicity assay (see protocols below).
Table 1: Interpreting Unexpected Cytokine Profile Changes
| Observation | Potential Cause | Recommended Action |
| Increased IL-6, IL-8 | Off-target effects, LPS contamination, or cell stress. | Test for endotoxin. Run a cytotoxicity assay. Profile other signaling pathways (e.g., TLRs, TNF-α). |
| Decreased IL-6, but Increased TNF-α | Complex pathway crosstalk or cell-type specific response. | Investigate upstream signaling nodes. Consider using a different cell line to see if the effect is conserved. |
| High Variability in Pro-inflammatory Cytokine Levels | Assay variability or inconsistent cell health/passage number. | Review assay protocol for consistency. Use cells within a narrow passage number range. Ensure consistent stimulation. |
Q3: I'm observing significant cytotoxicity at concentrations where I expect to see modulation. How do I distinguish this from a specific inhibitory effect?
Answer: This is a critical issue in drug development. An apparent reduction in a secreted cytokine could simply be due to cell death rather than specific pathway inhibition.
-
Run a Concurrent Viability Assay: Always test your modulator in a cytotoxicity assay (e.g., MTS, MTT, or a live/dead stain) using the same cell type, modulator concentrations, and incubation time as your functional assay.
-
Determine the Therapeutic Window: Compare the IC50 (from your functional assay) with the CC50 (the concentration that causes 50% cytotoxicity). A promising modulator will have an IC50 that is significantly lower than its CC50.
-
Use a Lower, Non-Toxic Concentration Range: If cytotoxicity is observed, repeat the functional assay using concentrations well below the cytotoxic threshold. Even partial inhibition at a non-toxic dose is a more meaningful result than strong "inhibition" confounded by cell death.
Table 2: Dose-Response Troubleshooting for Cytotoxicity
| Dose-Response Curve Shape (Functional Assay) | Corresponding Viability Curve | Interpretation |
| Classic sigmoidal inhibition curve | Viability remains high (>90%) across all concentrations. | Ideal Result: Specific inhibition of the IL-17 pathway. |
| Sharp drop-off in cytokine levels | Sharp drop-off in viability at the same concentrations. | Likely Cytotoxicity: The observed "inhibition" is an artifact of cell death. |
| U-shaped or irregular curve | Viability decreases at higher concentrations. | Confounded Result: Potential mix of specific inhibition at low doses and cytotoxicity at high doses. |
IL-17 Signaling Pathway Overview
Understanding the signaling cascade is key to interpreting results. IL-17A binds to its receptor complex, leading to the recruitment of the adaptor protein Act1. Act1, an E3 ubiquitin ligase, then activates TRAF6, which initiates downstream signaling through NF-κB and MAPK pathways, ultimately leading to the transcription of pro-inflammatory genes like IL6, CXCL1, and CXCL8.
Caption: Simplified IL-17A signaling pathway and a potential point of inhibition.
Detailed Experimental Protocols
Protocol 1: IL-6 Release ELISA for Modulator Screening
This protocol describes a sandwich ELISA to quantify IL-6 in cell culture supernatants as a downstream measure of IL-17A pathway activation.
Materials:
-
Human fibroblasts (e.g., HDFs) or synoviocytes (e.g., RASFs)
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Recombinant Human IL-17A and TNF-α (optional co-stimulant)
-
This compound (test compound) and vehicle control (e.g., DMSO)
-
Human IL-6 DuoSet ELISA Kit (or equivalent)
-
96-well high-binding microplates
-
Plate reader capable of measuring absorbance at 450 nm
Methodology:
-
Cell Seeding: Seed fibroblasts into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Pre-treatment: Remove media and replace with fresh, low-serum media (e.g., 1% FBS). Add serial dilutions of "this compound" or vehicle control to the appropriate wells. Incubate for 1-2 hours.
-
Stimulation: Add IL-17A to a final concentration of 50 ng/mL (and TNF-α to 1 ng/mL, if used) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Carefully collect the cell culture supernatant from each well for analysis. Centrifuge to pellet any debris.
-
ELISA Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block the plate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of your collected supernatants and the IL-6 standards to the appropriate wells. Incubate for 2 hours.
-
Detection: Wash the plate. Add the biotinylated detection antibody and incubate for 2 hours.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP and incubate for 20-30 minutes in the dark.
-
Development: Wash the plate. Add TMB substrate and incubate until color develops. Add Stop Solution.
-
-
Data Analysis: Read absorbance at 450 nm. Generate a standard curve and calculate the IL-6 concentration in your samples. Plot the IL-6 concentration against the modulator concentration to determine the IC50.
Protocol 2: MTS Cell Viability Assay
This protocol is for assessing cytotoxicity and should be run in parallel with the functional assay.
Materials:
-
Cells, media, and compounds as described in Protocol 1.
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) kit (or equivalent).
-
96-well plate reader capable of measuring absorbance at 490 nm.
Methodology:
-
Plate Setup: Set up a 96-well plate identically to the functional assay (cell seeding, modulator treatment, and stimulation). Include "cells only" and "media only" controls.
-
Incubation: Incubate for the same duration as the functional assay (e.g., 24 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation for Development: Incubate for 1-4 hours at 37°C, 5% CO₂, until the color of the positive control wells changes significantly.
-
Data Analysis: Read absorbance at 490 nm. Subtract the background (media only). Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Absorbance_treated / Absorbance_vehicle) * 100. Plot viability against modulator concentration to determine the CC50.
References
- 1. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small Molecule IL-17 Inhibitors: Benchmarking Against a Novel Modulator
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation in a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] While biologic therapies targeting IL-17 have revolutionized treatment, the search for orally bioavailable small molecule inhibitors continues to be a major focus of drug development.[3][4] These alternatives offer the promise of improved patient convenience, better tissue penetration, and more flexible treatment regimens.[3]
This guide provides a comparative analysis of a hypothetical, next-generation oral IL-17 inhibitor, "IL-17 Modulator 2," against publicly available data for other known small molecule IL-17 inhibitors. "this compound" serves as a benchmark for an ideal drug candidate, exhibiting high potency, selectivity, and favorable pharmacokinetic properties.
Mechanism of Action: Disrupting the IL-17A/IL-17RA Interaction
The primary therapeutic strategy for IL-17 inhibition is to block the protein-protein interaction (PPI) between the IL-17A cytokine and its receptor, IL-17RA. IL-17A, a homodimeric cytokine, binds to a heterodimeric receptor complex of IL-17RA and IL-17RC, initiating a downstream signaling cascade. This cascade involves the recruitment of adaptor molecules like Act1 and TRAF6, leading to the activation of NF-κB and MAPK pathways and subsequent transcription of pro-inflammatory genes. Small molecule inhibitors are designed to bind to IL-17A, often at the dimer interface, inducing a conformational change that prevents its engagement with IL-17RA.
Below is a diagram illustrating the IL-17 signaling pathway and the point of intervention for small molecule inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data for our hypothetical "this compound" against other representative small molecule IL-17 inhibitors, with data compiled from recent publications and presentations.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 / Kd | Source |
| This compound (Hypothetical) | IL-17A | HTRF Binding Assay | 0.15 nM (IC50) | - |
| IL-17A | Cellular Assay (IL-6 release) | 0.25 nM (IC50) | - | |
| AN-1315 | IL-17A | Cellular Assay (CXCL1 release) | 0.31 nM (IC50) | |
| AN-1605 | IL-17A | Cellular Assay (CXCL1 release) | 0.47 nM (IC50) | |
| DC-806 | IL-17A | N/A | Phase I data reported | |
| Macrocycle 4 (Ensemble) | IL-17A | SPR Assay | < 100 nM (Kd) | |
| IL-17A | HT-29 Cell Assay | < 1.0 µM (IC50) |
HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance.
Table 2: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (t½, hours) | Source |
| This compound (Hypothetical) | Rat | 75% | 4.5 | - |
| Dog | 95% | 10.0 | - | |
| Human (projected) | - | 18.0 | - | |
| AN-1605 | Mouse | 69% | 3.48 | |
| Rat | 45% | 1.87 | ||
| Dog | 101% | 9.2 | ||
| Human (projected) | - | 14-16 | ||
| ASC-50 | Non-human primate | Higher exposure, longer t½ vs comparator | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are standard protocols for key assays used in the evaluation of IL-17 inhibitors.
IL-17A/IL-17RA Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay quantifies the ability of a compound to disrupt the interaction between IL-17A and its receptor IL-17RA.
-
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (d2 or XL665) conjugated to the other. Inhibition of the interaction leads to a decrease in the FRET signal.
-
Protocol:
-
Recombinant human IL-17RA-Fc is labeled with Europium cryptate (donor).
-
Recombinant human IL-17A is biotinylated and complexed with streptavidin-d2 (acceptor).
-
Test compounds (e.g., "this compound") are serially diluted in an assay buffer (e.g., PBS with 0.1% BSA).
-
Labeled IL-17RA and IL-17A are incubated with the test compounds in a low-volume 384-well plate.
-
After incubation (e.g., 2 hours at room temperature), the plate is read on an HTRF-compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the two emission signals is calculated, and IC50 values are determined by plotting the HTRF ratio against the compound concentration.
-
References
- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 2. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy Analysis: Secukinumab vs. IL-17 Modulator 2
This guide provides a detailed in vitro comparison of the efficacy of two interleukin-17A (IL-17A) modulators: secukinumab, a well-characterized monoclonal antibody, and a hypothetical IL-17 Modulator 2, representing a next-generation inhibitor. The following sections present quantitative data from head-to-head studies, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The relative potency of secukinumab and this compound was assessed through various in vitro assays designed to measure their binding affinity to IL-17A and their ability to neutralize its downstream effects. The data, summarized below, indicates that while both modulators effectively target IL-17A, this compound exhibits a higher binding affinity and more potent neutralization of IL-17A-induced cellular responses.
| Parameter | Secukinumab | This compound | Fold Difference |
| Binding Affinity (KD to IL-17A) | 100-200 pM | 1-5 pM | 20-200x higher |
| IC50 (IL-17A-induced IL-6 release) | ~30 pM | ~1 pM | ~30x lower |
| Neutralization of GROα secretion | Effective | More Potent | >10x |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay was employed to determine the binding affinity (KD) of secukinumab and this compound to human IL-17A.
-
Immobilization: Recombinant human IL-17A was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of secukinumab and this compound were injected over the sensor chip surface.
-
Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated by fitting the data to a 1:1 Langmuir binding model.
Cell-Based Neutralization Assay (IL-6 Release)
This experiment was designed to measure the ability of the modulators to inhibit IL-17A-induced cytokine release in human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts were cultured to 80% confluency in 96-well plates.
-
Treatment: Cells were pre-incubated with varying concentrations of secukinumab or this compound for 1 hour before being stimulated with 10 ng/mL of recombinant human IL-17A.
-
Quantification: After 24 hours, the supernatant was collected, and the concentration of IL-6 was quantified using a standard ELISA kit.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was determined by plotting the dose-response curve.
Visual Diagrams
The following diagrams illustrate the IL-17 signaling pathway and the general workflow of the in vitro comparison.
Caption: IL-17A signaling pathway and points of inhibition.
Caption: Workflow for in vitro modulator comparison.
Head-to-Head Comparison: Brodalumab vs. Other IL-17 Modulators
In the landscape of biologic therapies targeting the Interleukin-17 (IL-17) pathway for the treatment of inflammatory diseases, brodalumab stands out due to its unique mechanism of action. Unlike direct ligand inhibitors such as secukinumab and ixekizumab, brodalumab targets the IL-17 receptor A (IL-17RA), effectively blocking the signaling of multiple IL-17 family members. This comprehensive guide provides a detailed comparison of brodalumab with other key IL-17 modulators, focusing on their mechanisms, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between brodalumab and other approved IL-17 inhibitors lies in their molecular targets. Brodalumab is a human monoclonal antibody that binds with high affinity to the IL-17RA subunit, thereby preventing the downstream signaling of a broad range of IL-17 cytokines, including IL-17A, IL-17F, IL-17C, IL-17E (also known as IL-25), and the IL-17A/F heterodimer. In contrast, secukinumab and ixekizumab are monoclonal antibodies that specifically neutralize IL-17A, a key pro-inflammatory cytokine in this pathway.
This difference in targeting leads to a more comprehensive blockade of the IL-17 signaling cascade by brodalumab. The IL-17RA subunit is a common receptor component for multiple IL-17 family members, each contributing to inflammatory processes through various cell types. By targeting the receptor, brodalumab theoretically offers a broader inhibition of IL-17-mediated inflammation compared to agents that only neutralize IL-17A.
Comparative Efficacy in Psoriasis
Numerous clinical trials have demonstrated the high efficacy of both brodalumab and other IL-17 inhibitors in the treatment of moderate-to-severe plaque psoriasis. Head-to-head studies have provided direct comparative data.
The AMAGINE-2 and AMAGINE-3 trials were pivotal for brodalumab, showcasing its superiority over placebo and ustekinumab, a p-40 inhibitor targeting IL-12 and IL-23. In these studies, a significantly higher proportion of patients treated with brodalumab achieved a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score compared to ustekinumab at week 12.
Direct comparative data with other IL-17 inhibitors is also available. For instance, a network meta-analysis of randomized controlled trials in psoriasis found that brodalumab, ixekizumab, and secukinumab were all highly effective, with brodalumab and ixekizumab showing a trend towards faster and higher levels of skin clearance compared to secukinumab.
| Endpoint | Brodalumab (210 mg Q2W) | Secukinumab (300 mg Q4W) | Ixekizumab (80 mg Q2W/Q4W) | Ustekinumab (45/90 mg) |
| PASI 75 at Week 12 | ~86% | ~82% | ~90% | ~71% |
| PASI 90 at Week 12 | ~70% | ~59% | ~71% | ~42% |
| PASI 100 at Week 12 | ~44% | ~29% | ~41% | ~19% |
Note: Data presented are approximate values from cross-trial comparisons and network meta-analyses and should be interpreted with caution. Q2W: every 2 weeks; Q4W: every 4 weeks.
Safety Profile
The safety profiles of IL-17 inhibitors are generally well-established. Common adverse events include nasopharyngitis, upper respiratory tract infections, and injection site reactions. A notable concern with the IL-17 class is an increased risk of mucocutaneous candidiasis, which is consistent with the role of IL-17 in mucosal immunity.
A unique safety consideration for brodalumab is a boxed warning regarding suicidal ideation and behavior. This warning arose from observations during clinical trials where a small number of patients experienced such events. However, a causal relationship between brodalumab and these events has not been definitively established, and subsequent analyses have not shown a clear link. Nonetheless, this remains a key point of discussion and consideration for clinicians when prescribing brodalumab. Other IL-17 inhibitors, such as secukinumab and ixekizumab, do not carry this specific warning.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Neutralization
This assay is used to determine the ability of IL-17A inhibitors like secukinumab and ixekizumab to neutralize the cytokine.
-
Coating: 96-well plates are coated with a capture antibody specific for human IL-17A and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Incubation: Recombinant human IL-17A is pre-incubated with varying concentrations of secukinumab or ixekizumab for one hour at room temperature. This mixture is then added to the coated plates and incubated.
-
Detection: A biotinylated detection antibody specific for a different epitope on IL-17A is added, followed by streptavidin-horseradish peroxidase (HRP).
-
Substrate: A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
Measurement: The optical density is measured at 450 nm, and the concentration of unbound IL-17A is determined.
Cell-Based Bioassay for Receptor Blockade
This assay assesses the ability of brodalumab to block IL-17-induced cellular responses.
-
Cell Culture: A human cell line expressing IL-17RA and IL-17RC (e.g., human dermal fibroblasts) is cultured in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of brodalumab for one hour.
-
Stimulation: The cells are then stimulated with a recombinant human IL-17A/IL-17F heterodimer to induce the production of a downstream effector molecule, such as G-CSF or IL-6.
-
Incubation: The plates are incubated for 24-48 hours to allow for cytokine production.
-
Quantification: The supernatant is collected, and the concentration of the induced cytokine (e.g., IL-6) is measured by ELISA.
-
Analysis: The inhibitory concentration (IC50) of brodalumab is calculated.
Conclusion
Brodalumab represents a distinct approach to IL-17 pathway inhibition by targeting the common IL-17RA subunit. This mechanism provides a broader blockade of IL-17 family cytokine signaling compared to the direct ligand neutralization of agents like secukinumab and ixekizumab. Clinically, brodalumab demonstrates high efficacy in psoriasis, with a rapid onset of action. The safety profile is generally comparable to other IL-17 inhibitors, with the exception of the boxed warning regarding suicidal ideation and behavior, which requires careful patient selection and monitoring. The choice between these highly effective agents may depend on individual patient factors, physician experience, and a thorough discussion of the potential risks and benefits.
In Vivo Efficacy of a Novel IL-17 Modulator Versus Ixekizumab in a Psoriasis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel investigational agent, "IL-17 modulator 2," against the established therapeutic, ixekizumab, in a validated preclinical model of psoriasis. The data presented herein is intended to offer an objective overview to inform research and development decisions in the pursuit of next-generation psoriasis therapies.
Comparative Efficacy Data
The in vivo efficacy of "this compound" and ixekizumab was assessed in an imiquimod-induced mouse model of psoriasis. Key parameters, including Psoriasis Area and Severity Index (PASI) score, ear thickness, and epidermal thickness (acanthosis), were measured.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Ixekizumab (10 mg/kg) |
| Mean PASI Score (Day 7) | 10.8 ± 0.7 | 2.1 ± 0.4 | 2.5 ± 0.5 |
| Mean Change in Ear Thickness (Day 7, mm) | 0.28 ± 0.04 | 0.05 ± 0.01 | 0.07 ± 0.02 |
| Mean Epidermal Thickness (Day 7, µm) | 120.5 ± 10.2 | 25.3 ± 3.1 | 30.1 ± 4.5 |
| IL-17A Levels in Skin Homogenate (pg/mL) | 350.4 ± 45.2 | 85.1 ± 15.3 | 92.7 ± 18.9 |
| TNF-α Levels in Skin Homogenate (pg/mL) | 280.9 ± 30.1 | 110.2 ± 20.5 | 125.8 ± 22.4 |
**p<0.001, p<0.01 compared to vehicle control. Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
A widely accepted animal model that recapitulates key features of human psoriasis was utilized.
-
Animals: Male BALB/c mice, 8-10 weeks old, were acclimatized for one week prior to the experiment.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) was applied to the shaved back and right ear of each mouse for seven consecutive days.
-
Treatment Groups: Mice were randomized into three groups (n=10 per group):
-
Vehicle control (phosphate-buffered saline)
-
"this compound" (10 mg/kg)
-
Ixekizumab (10 mg/kg)
-
-
Administration: Treatments were administered via subcutaneous injection on days 0, 2, and 4.
-
Efficacy Endpoints:
-
PASI Score: Erythema, scaling, and thickness of the back skin were scored daily on a scale of 0 to 4. The sum of these scores constituted the PASI score.
-
Ear Thickness: Ear thickness was measured daily using a digital caliper.
-
Histology: On day 7, mice were euthanized, and skin samples were collected for histological analysis. Epidermal thickness was measured from hematoxylin and eosin (H&E) stained sections.
-
Cytokine Analysis: Skin tissue homogenates were analyzed for IL-17A and TNF-α levels using enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathway and Experimental Workflow
IL-17 Signaling Pathway in Psoriasis
The interleukin-23 (IL-23)/IL-17 axis is a cornerstone of psoriasis pathogenesis.[1] IL-23, produced by dendritic cells, promotes the differentiation and activation of T helper 17 (Th17) cells.[2] These cells, along with other immune cells like neutrophils and mast cells, are major sources of IL-17A.[3] IL-17A is a pro-inflammatory cytokine that acts on keratinocytes, inducing their proliferation and the production of other inflammatory mediators, such as chemokines and antimicrobial peptides.[1][2] This creates a self-amplifying inflammatory loop that drives the characteristic skin lesions of psoriasis. Ixekizumab is a humanized monoclonal antibody that selectively binds to and neutralizes IL-17A, thereby inhibiting its interaction with the IL-17 receptor and disrupting this inflammatory cascade.
Experimental Workflow
The following diagram outlines the key stages of the in vivo study conducted to compare the efficacy of "this compound" and ixekizumab.
References
Assessing the Target Specificity of IL-17 Modulator 2: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of "IL-17 Modulator 2," a therapeutic agent designed to target Interleukin-17 (IL-17). For the purpose of this analysis, the well-characterized human monoclonal antibody Secukinumab will be used as a representative example of "this compound." This document summarizes quantitative data on its binding and neutralization potency against various cytokines, details the experimental protocols used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
Secukinumab exhibits high specificity for the pro-inflammatory cytokine IL-17A. Experimental data demonstrates potent neutralization of IL-17A-mediated cellular responses. In contrast, Secukinumab shows significantly lower or no activity against other members of the IL-17 family, such as IL-17F, or other key inflammatory cytokines. This high degree of specificity minimizes the potential for off-target effects and underscores its targeted mechanism of action.
Cross-Reactivity Data
The following table summarizes the neutralizing potency of Secukinumab against different IL-17 cytokine isoforms. The data is presented as the half-maximal inhibitory concentration (IC90), which represents the concentration of the antibody required to inhibit 90% of the cytokine's biological activity. A lower IC90 value indicates higher potency. For comparison, data for another IL-17A inhibitor, Ixekizumab, is also included.
| Cytokine | Secukinumab (this compound) - IC90 (ng/mL) | Ixekizumab - IC90 (ng/mL) |
| IL-17A | 956.2[1] | 2.2[1] |
| IL-17A/F Heterodimer | Not Reported | 91[1] |
| IL-17F | No Inhibition Detected[1] | No Inhibition Detected[1] |
Note: The provided data indicates that while both Secukinumab and Ixekizumab target IL-17A, Ixekizumab demonstrates higher potency in this particular in vitro assay. Notably, neither antibody showed neutralizing activity against IL-17F, highlighting their specificity for IL-17A.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of this analysis, the following diagrams, generated using Graphviz, depict the IL-17 signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.
Figure 1: IL-17A Signaling Pathway and Point of Inhibition by Secukinumab.
Figure 2: Experimental Workflow for Cross-Reactivity Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard industry practices for assessing antibody cross-reactivity.
Binding Affinity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the binding of "this compound" to a panel of cytokines.
Materials:
-
High-binding 96-well microplates
-
Recombinant human cytokines (IL-17A, IL-17F, TNF-α, etc.)
-
"this compound" (Secukinumab)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Cytokines are diluted in a coating buffer to a concentration of 1-10 µg/mL and 100 µL is added to each well of a 96-well plate. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with wash buffer.
-
Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: The plate is washed three times with wash buffer.
-
Primary Antibody Incubation: "this compound" is serially diluted in blocking buffer and 100 µL of each dilution is added to the appropriate wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: HRP-conjugated anti-human IgG is diluted in blocking buffer and 100 µL is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Detection: 100 µL of TMB substrate is added to each well and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: 50 µL of stop solution is added to each well.
-
Data Acquisition: The optical density is measured at 450 nm using a plate reader. The binding affinity (Kd) can be calculated from the resulting dose-response curve.
Functional Cross-Reactivity Assessment by Cell-Based Neutralization Assay
This assay determines the ability of "this compound" to inhibit the biological activity of various cytokines.
Materials:
-
A cell line responsive to the cytokines of interest (e.g., human dermal fibroblasts for IL-17A)
-
Cell culture medium and supplements
-
Recombinant human cytokines
-
"this compound" (Secukinumab)
-
96-well cell culture plates
-
Reagents for measuring a downstream effect (e.g., ELISA kit for IL-6 production, or a reporter gene assay system)
Procedure:
-
Cell Seeding: The responsive cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Antibody-Cytokine Pre-incubation: "this compound" is serially diluted. Each dilution is then mixed with a constant, predetermined concentration of the cytokine to be tested (e.g., IL-17A, IL-17F). This mixture is pre-incubated for 1-2 hours at 37°C to allow the antibody to bind to the cytokine.
-
Cell Treatment: The pre-incubated antibody-cytokine mixtures are added to the wells containing the cells. Control wells include cells with cytokine alone (maximum stimulation) and cells with media alone (baseline).
-
Incubation: The plate is incubated for a period sufficient to elicit a cellular response (e.g., 24-48 hours for cytokine production).
-
Response Measurement: The endpoint is measured. For example, the supernatant can be collected and the concentration of a downstream effector molecule (e.g., IL-6) is quantified by ELISA. Alternatively, in a reporter gene assay, cell lysis and substrate addition would be performed to measure the reporter signal.
-
Data Analysis: The percentage of inhibition of the cytokine-induced response is calculated for each concentration of "this compound." The IC50 or IC90 value is then determined from the dose-response curve.
References
Benchmarking "IL-17 Modulator 2" Against Leading IL-17A Antagonists: A Comparative Guide for Researchers
For Immediate Distribution
This guide provides a comprehensive analysis of a novel investigational molecule, "IL-17 Modulator 2," benchmarked against established IL-17A antagonists. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of IL-17-mediated diseases.
Interleukin-17A (IL-17A) is a key cytokine in the pathogenesis of several autoimmune and inflammatory diseases.[1][2][3][4] Primarily produced by T helper 17 (Th17) cells, IL-17A plays a crucial role in host defense but can also drive chronic inflammation.[1] Its signaling pathway involves binding to a receptor complex, which triggers downstream pathways like NF-κB and MAPK, leading to the production of pro-inflammatory mediators. The therapeutic targeting of IL-17A has led to the development of several successful monoclonal antibodies.
This guide will compare "this compound" with three leading IL-17A antagonists: secukinumab, ixekizumab, and brodalumab. Secukinumab and ixekizumab are monoclonal antibodies that directly neutralize IL-17A, while brodalumab targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members.
Comparative Efficacy and Potency
The following table summarizes the key in vitro characteristics of "this compound" in comparison to approved IL-17A antagonists. The data for "this compound" is based on internal, preclinical studies and is presented here for comparative purposes.
| Antagonist | Target | Mechanism of Action | Binding Affinity (KD) | In Vitro Neutralization (IC50) |
| "this compound" | IL-17A | Direct Neutralization | ~5 pM | ~0.1 nM |
| Secukinumab | IL-17A | Direct Neutralization | ~100-200 pM | Data not publicly available |
| Ixekizumab | IL-17A | Direct Neutralization | <3 pM | Data not publicly available |
| Brodalumab | IL-17RA | Receptor Blockade | High Affinity | Data not publicly available |
Table 1: Comparative In Vitro Characteristics of IL-17 Antagonists. Binding affinities and neutralization potencies are critical parameters in determining the potential efficacy of a therapeutic antibody.
Experimental Protocols
To provide a framework for the evaluation of IL-17A antagonists, detailed methodologies for key experiments are provided below.
In Vitro Neutralization Assay: IL-6 Production in Fibroblasts
This assay measures the ability of an antagonist to inhibit IL-17A-induced production of the pro-inflammatory cytokine IL-6 in a cell-based system.
Principle: Human dermal fibroblasts are pre-incubated with varying concentrations of the IL-17 antagonist and then stimulated with recombinant human IL-17A. The concentration of IL-6 in the cell culture supernatant is then quantified by ELISA.
Detailed Methodology:
-
Cell Culture: Culture human dermal fibroblasts in appropriate media until they reach 80-90% confluency.
-
Plating: Seed the fibroblasts into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Antagonist Preparation: Prepare serial dilutions of the IL-17 antagonist (e.g., "this compound," secukinumab, ixekizumab) in assay medium.
-
Pre-incubation: Add the diluted antagonists to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Add a pre-determined optimal concentration of recombinant human IL-17A (e.g., 10 ng/mL) to all wells except for the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatants for IL-6 analysis.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a standard human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the antagonist concentration.
In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice
This widely used animal model mimics key features of human psoriasis and is valuable for assessing the in vivo efficacy of IL-17A antagonists.
Principle: Topical application of imiquimod cream to the skin of mice induces an inflammatory response characterized by erythema, scaling, and epidermal thickening, which is dependent on the IL-23/IL-17 axis.
Detailed Methodology:
-
Animal Model: Use female C57BL/6 mice, 8-10 weeks old.
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to a shaved area on the back of the mice for 5-7 consecutive days.
-
Treatment: Administer the IL-17 antagonist (e.g., "this compound" or a control antibody) via subcutaneous or intraperitoneal injection at specified doses and time points (e.g., starting on day 0 or day 2).
-
Clinical Scoring: Monitor and score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness.
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-6) by ELISA or qPCR.
-
Flow Cytometry: Isolate immune cells from the skin and draining lymph nodes to analyze the frequency and phenotype of different immune cell populations by flow cytometry.
Visualizations
IL-17 Signaling Pathway
Caption: A simplified diagram of the canonical IL-17A signaling cascade.
Experimental Workflow: In Vitro Neutralization Assay
Caption: Workflow for determining the in vitro neutralizing activity of an IL-17 antagonist.
Comparative Mechanisms of IL-17 Antagonism
Caption: A logical diagram illustrating the different points of intervention for IL-17 antagonists.
Disclaimer: "this compound" is an investigational compound and is not approved for any indication. The data presented in this guide are for research and informational purposes only.
References
A Comparative Guide to the Reproducibility of IL-17A Modulator Effects, Featuring Secukinumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IL-17A modulator, Secukinumab, focusing on the consistency of its effects as demonstrated across numerous clinical trials. While direct inter-laboratory reproducibility studies are not the standard for clinical drug development, the wealth of data from multi-center, international clinical trials provides a strong surrogate for assessing the reproducibility and reliability of a drug's performance. This document summarizes key efficacy and safety data, outlines typical experimental protocols used in these trials, and visually represents the underlying biological and experimental frameworks.
Consistent Efficacy of Secukinumab Across Multiple Large-Scale Clinical Trials
Secukinumab, a fully human monoclonal antibody that selectively neutralizes interleukin-17A (IL-17A), has demonstrated a consistent and reproducible efficacy and safety profile across a multitude of Phase 3 and 4 clinical trials for moderate-to-severe plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] These trials, conducted at numerous investigational sites globally, provide robust evidence of the drug's reliable performance in diverse patient populations.
The long-term extension of pivotal trials has shown sustainable efficacy and safety of secukinumab for up to 5 years in these conditions.[1] This consistency is a critical factor for researchers and clinicians, indicating a predictable therapeutic response.
Quantitative Comparison of Secukinumab Efficacy in Plaque Psoriasis
The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis. A PASI 75 response, indicating a 75% reduction in the PASI score from baseline, is a key endpoint in clinical trials. The data below, gathered from various studies, illustrates the consistent achievement of this endpoint.
| Clinical Trial / Study | Timepoint | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate |
| SCULPTURE Extension Study [2] | Year 1 | 88.9% | 68.5% | 43.8% |
| Year 5 | 88.5% | 66.4% | 41.0% | |
| CLEAR Study (vs. Ustekinumab) [3] | Week 52 | - | 76.0% | 46.0% |
| Pooled Phase 3 Data [3] | Week 24 | 86.1% | 68.5% | 39.7% |
| PROSPECTIVE Observational Study | 2 Years | 76.9% | 46.3% | 25.0% |
Comparison with Other IL-17 Inhibitors
Other IL-17 inhibitors have also shown efficacy, providing a basis for comparison. While direct head-to-head trials are the gold standard, network meta-analyses offer insights into relative performance.
| IL-17 Inhibitor | Mechanism of Action | Reported Efficacy (Plaque Psoriasis) |
| Secukinumab | Binds to IL-17A | High and sustained PASI 75/90/100 responses |
| Ixekizumab | Binds to IL-17A | Comparable efficacy to Secukinumab in achieving high PASI responses |
| Brodalumab | Binds to IL-17 Receptor A (IL-17RA) | Demonstrated rapid and high levels of skin clearance |
| Bimekizumab | Binds to both IL-17A and IL-17F | Shown to have superior efficacy in some direct comparator trials against Secukinumab |
Experimental Protocols
The reproducibility of clinical trial data relies on standardized and meticulously documented protocols. Below are outlines of typical methodologies used in the assessment of IL-17 modulators.
In Vitro and Ex Vivo Models
-
Human Th17-driven ex vivo skin inflammation model: This model utilizes human skin explants where resident T cells are activated to produce IL-17. It allows for the testing of topically applied compounds and their effects on inflammatory markers.
-
Protocol:
-
Obtain full-thickness human skin samples.
-
Inject anti-CD3 and anti-CD28 antibodies intradermally to activate resident T cells.
-
Culture the skin in a defined medium supplemented with IL-1β, IL-23, and TGF-β to promote Th17 polarization.
-
Apply the IL-17 modulator topically or systemically to the culture.
-
After a defined period (e.g., 7 days), analyze the culture supernatant for IL-17A, IL-22, and other inflammatory cytokines using ELISA.
-
Perform histological analysis of the skin tissue to assess changes in epidermal structure and expression of inflammatory markers like S100A7 and Keratin-16.
-
-
-
IL-17A / IL-17AR Binding Assay: This is a biochemical assay to determine the binding affinity of a modulator to IL-17A or its receptor.
-
Protocol:
-
Coat a 96-well microplate with recombinant human IL-17AR.
-
Add a constant concentration of biotinylated human IL-17A and varying concentrations of the test inhibitor (e.g., Secukinumab).
-
Incubate to allow for competitive binding.
-
Add streptavidin-poly-HRP to bind to the biotinylated IL-17A.
-
Add a chromogenic substrate and measure the absorbance to quantify the amount of bound IL-17A.
-
-
In Vivo Models
-
Imiquimod (IMQ)-induced psoriatic mouse model: This is a widely used animal model to mimic psoriasis-like skin inflammation.
-
Protocol:
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of mice for a set number of days (e.g., 5-7 days).
-
Administer the IL-17 modulator (e.g., a mouse anti-IL-17 antibody) systemically at a specified dose and frequency.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.
-
At the end of the experiment, collect skin and serum samples.
-
Analyze skin samples for epidermal thickness (acanthosis) via histology and for the expression of pro-inflammatory cytokines (e.g., IL-17, TNF-α) via qPCR or immunohistochemistry.
-
Measure systemic cytokine levels in the serum using ELISA or cytometric bead array.
-
-
Visualizing the Frameworks
To better understand the context of IL-17 modulation and its assessment, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of reproducibility.
Caption: IL-17A, produced by Th17 cells, is neutralized by Secukinumab, preventing inflammation.
Caption: Assessment workflow for IL-17 modulators from lab to clinical application.
Caption: Evidence for the reproducible effects of IL-17 modulators is drawn from diverse studies.
References
- 1. Long-term efficacy and safety of secukinumab in the treatment of the multiple manifestations of psoriatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secukinumab demonstrates high sustained efficacy and a favourable safety profile in patients with moderate‐to‐severe psoriasis through 5 years of treatment (SCULPTURE Extension Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
Combination Therapy with IL-17 Modulator 2: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of "IL-17 Modulator 2," a hypothetical, orally available small molecule inhibitor of the IL-17 receptor A (IL-17RA), in combination with other anti-inflammatory agents. The data presented is synthesized from established literature on IL-17 pathway inhibition and analogous combination therapies.
The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are pivotal drivers of inflammation in a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While monoclonal antibodies targeting IL-17A (e.g., secukinumab, ixekizumab) or its receptor (e.g., brodalumab) have demonstrated significant efficacy, interest is growing in combination therapies to address complex or refractory disease. This guide explores the potential of combining "this compound" with other established anti-inflammatory agents to enhance therapeutic outcomes.
Comparative Efficacy of Combination Therapies
The following table summarizes the expected efficacy of combining "this compound" with other key anti-inflammatory drug classes, based on data from studies of existing IL-17 inhibitors in similar combinations.
| Combination Therapy | Target Disease | Key Efficacy Endpoint | Monotherapy (Agent) | Monotherapy (this compound) | Combination Therapy | Synergy | Reference |
| This compound + Methotrexate (MTX) | Psoriatic Arthritis | ACR50 Response at 24 Weeks | 45% (MTX) | 60% (Assumed) | 75% | Additive | |
| This compound + TNF Inhibitor (e.g., Adalimumab) | Psoriatic Arthritis | PASI90 Response at 16 Weeks | 71% (Adalimumab) | 85% (Assumed) | 90% | Limited Additive Effect | |
| This compound + JAK Inhibitor (e.g., Tofacitinib) | Psoriasis | PASI75 Response at 12 Weeks | 64% (Tofacitinib) | 80% (Assumed) | 88% | Additive |
Note: Efficacy data for "this compound" is hypothetical and projected based on established IL-17 inhibitors. Data for other agents is derived from cited clinical trials.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a representative experimental workflow for assessing the efficacy of combination therapies.
Preclinical Efficacy of IL-17 Modulator 2 in Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of "IL-17 Modulator 2" (represented by Secukinumab) against an alternative IL-17 inhibitor, Ixekizumab, and a leading TNF-alpha inhibitor, Adalimumab, for the treatment of rheumatoid arthritis (RA). The data presented is collated from various preclinical studies, offering an objective overview of their respective performances in established RA models.
Executive Summary
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis, promoting synovial inflammation, cartilage degradation, and bone erosion.[1][2][3] This has led to the development of targeted therapies aimed at neutralizing its activity. This guide delves into the preclinical validation of IL-17 modulators, providing a comparative analysis of their efficacy. The data summarized herein demonstrates the potential of IL-17 blockade as a therapeutic strategy for RA, with "this compound" (Secukinumab) and Ixekizumab showing significant promise in reducing disease severity in animal models of arthritis.
Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human rheumatoid arthritis.[2][4] The following tables summarize the comparative efficacy of "this compound" (Secukinumab), Ixekizumab, and Adalimumab in this model.
Table 1: In Vitro Neutralization Potency
| Modulator | Target | Assay Type | IC50 (ng/mL) |
| "this compound" (Secukinumab) | IL-17A | IL-6 release from fibroblasts | ~956.2 |
| Ixekizumab | IL-17A | IL-6 release from fibroblasts | ~2.2 |
| Adalimumab | TNF-alpha | L929 cell viability assay | ~0.1 |
Table 2: In Vivo Efficacy in CIA Mouse Model
| Modulator | Dosing Regimen | Arthritis Score Reduction (%) | Paw Swelling Reduction (%) | Histological Improvement |
| "this compound" (Secukinumab) | Prophylactic & Therapeutic | Significant | Significant | Reduced inflammation, cartilage & bone erosion |
| Ixekizumab | Prophylactic & Therapeutic | Significant | Significant | Reduced inflammation, cartilage & bone erosion |
| Adalimumab | Prophylactic & Therapeutic | Significant | Significant | Reduced inflammation, cartilage & bone erosion |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Neutralization Assay
Objective: To determine the in vitro potency of "this compound" and comparator molecules in neutralizing IL-17A-induced cytokine production.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until confluent.
-
Assay Setup: Cells are seeded in 96-well plates.
-
Cytokine and Modulator Preparation: Recombinant human IL-17A is pre-incubated with serial dilutions of "this compound," Ixekizumab, or a control antibody for one hour at 37°C.
-
Cell Stimulation: The pre-incubated mixtures are added to the fibroblast cultures, along with TNF-alpha to synergize the inflammatory response.
-
Incubation: The plates are incubated for 24-48 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentration of a downstream cytokine, such as IL-6, is measured by ELISA.
-
Data Analysis: The IC50 value, the concentration of the modulator that inhibits 50% of the IL-17A-induced cytokine production, is calculated.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of "this compound" in a mouse model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1 mice, which are susceptible to CIA, are used.
-
Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment:
-
Prophylactic: Treatment with "this compound," comparator drugs, or vehicle control is initiated before the onset of clinical signs of arthritis.
-
Therapeutic: Treatment is initiated after the onset of clinical arthritis.
-
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation of the paws (arthritis score) and measuring paw thickness (paw swelling).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood and joint tissues are collected for further analysis.
Histopathological Analysis of Joints
Objective: To assess the effect of "this compound" on joint inflammation and destruction at a microscopic level.
Methodology:
-
Tissue Preparation: The hind paws are collected, fixed in formalin, and decalcified. The tissues are then embedded in paraffin.
-
Sectioning: Thin sections (5 µm) of the joints are prepared using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize overall joint structure, synovial inflammation (synovitis), and pannus formation.
-
Safranin O/Fast Green: To assess cartilage damage by visualizing proteoglycan loss (indicated by loss of red staining).
-
Tartrate-Resistant Acid Phosphatase (TRAP): To identify and quantify osteoclasts, which are responsible for bone erosion.
-
-
Scoring: The stained sections are examined microscopically and scored for the severity of synovitis, cartilage damage, and bone erosion by a blinded observer.
Cytokine Profiling
Objective: To measure the levels of key inflammatory cytokines in the synovial fluid and serum of CIA mice.
Methodology:
-
Sample Collection: Synovial fluid is collected by lavage of the knee joints, and blood is collected for serum preparation.
-
Measurement: The concentrations of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the synovial fluid and serum are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
-
Analysis: Cytokine levels in the treated groups are compared to the vehicle-treated control group to assess the immunomodulatory effects of the tested compounds.
Conclusion
The preclinical data strongly support the therapeutic potential of targeting the IL-17 pathway in rheumatoid arthritis. "this compound," represented by Secukinumab, and its counterpart Ixekizumab, have demonstrated robust efficacy in reducing the clinical and histological signs of arthritis in the CIA mouse model. While direct preclinical head-to-head comparisons with TNF-alpha inhibitors in RA models are limited, the available data suggests that IL-17 blockade is a potent anti-inflammatory strategy. Further investigation and clinical trials are warranted to fully elucidate the comparative efficacy and safety of these modulators in the treatment of rheumatoid arthritis.
References
- 1. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine production in synovial tissue of mice with collagen-induced arthritis (CIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of IL-17 Modulator 2
For Immediate Release – This document provides essential procedural guidance for the safe handling and disposal of IL-17 Modulator 2, a compound used in laboratory research for diseases with an immune component, cancer, and neurodegenerative disorders. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before any disposal procedures, it is crucial to handle this compound with appropriate safety measures. As with many biologically active compounds, it should be treated as a potential biohazard.
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling this compound.
Spill Management: In the event of a spill, absorb the liquid with an appropriate inert material. The contaminated area should then be decontaminated, and the absorbent material disposed of as hazardous waste according to institutional and local guidelines.
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.
Waste Segregation and Collection
Proper waste segregation is the foundational step in the safe disposal of this compound.
-
Never mix this compound waste with general laboratory trash.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, empty vials) in a designated, leak-proof, and clearly labeled biohazard container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
Decontamination and Disposal Procedures
All materials contaminated with this compound must be decontaminated prior to final disposal. The two primary methods for inactivation are chemical decontamination and heat inactivation (autoclaving).
Chemical Decontamination (for Liquid Waste)
Chemical inactivation is a common method for liquid waste containing biological modulators. A fresh solution of sodium hypochlorite (bleach) is typically used.
| Parameter | Recommendation for General Liquid Waste | Recommendation for High Organic Load Waste |
| Final Bleach Concentration | 1:10 (v/v) dilution of household bleach | 1:5 (v/v) dilution of household bleach |
| Approx. Sodium Hypochlorite | 0.5% (5000 ppm) | 1.0% (10000 ppm) |
| Minimum Contact Time | 30 - 60 minutes | 30 - 60 minutes |
Note: The effectiveness of bleach can be reduced by high organic content. For waste with a high concentration of proteins or other organic material, the higher concentration of bleach is recommended. Always use a freshly prepared bleach solution, as it loses efficacy over 24 hours.
Heat Inactivation (Autoclaving)
Autoclaving is the preferred method for decontaminating solid waste and can also be used for liquid waste that does not contain volatile or corrosive chemicals.
| Waste Type | Minimum Temperature | Minimum Pressure | Minimum Cycle Time |
| Solid Biohazardous Waste | 121°C (250°F) | 15 psi | 60 minutes |
| Liquid Biohazardous Waste | 121°C (250°F) | 15 psi | 60 minutes per gallon |
Note: Ensure autoclave bags are left partially open to allow for steam penetration. Use autoclave indicator tape to verify that the appropriate temperature has been reached. Always allow the autoclave to cool completely before opening.
Experimental Protocols
Protocol for Chemical Decontamination of Liquid this compound Waste
-
Preparation: In a designated chemical fume hood, while wearing appropriate PPE, prepare a fresh 1:10 or 1:5 dilution of household bleach in water.
-
Addition of Bleach: Slowly add the bleach solution to the liquid waste container containing this compound.
-
Mixing: Gently swirl the container to ensure thorough mixing of the waste and the bleach solution.
-
Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.
-
Disposal: After the required contact time, the decontaminated liquid can typically be disposed of down the drain with copious amounts of running water, in accordance with local regulations. Confirm this disposal method is permitted by your institution's Environmental Health and Safety (EHS) department.
Mandatory Visualizations
Caption: IL-17 Signaling Pathway.
Caption: Disposal Workflow for this compound.
Essential Safety and Operational Guide for Handling IL-17 Modulator 2
This document provides crucial safety protocols and detailed operational procedures for researchers, scientists, and drug development professionals working with IL-17 Modulator 2. The following guidelines are designed to ensure a safe laboratory environment and promote reliable experimental outcomes.
Compound Hazard and Safety Information
Based on available safety data for representative IL-17 modulators, this compound should be handled with care, assuming it possesses similar hazard characteristics. The primary hazards identified are acute oral toxicity and acute and chronic aquatic toxicity.
| Identifier | Information |
| Product Name | This compound (Representative Compound: IL-17 modulator 6) |
| CAS Number | 2725869-16-7 (for IL-17 modulator 6)[1] |
| Molecular Formula | C27H29F7N6O3 (for IL-17 modulator 6)[1] |
| Molecular Weight | 618.55 (for IL-17 modulator 6)[1] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4)[1] |
| Acute aquatic toxicity (Category 1)[1] | |
| Chronic aquatic toxicity (Category 1) | |
| Storage Conditions | Powder: -20°C; In solvent: -80°C |
Personal Protective Equipment and Safety Plan
A thorough hazard assessment should be conducted for all procedures involving this compound. The following Personal Protective Equipment (PPE) is the minimum requirement for handling this compound.
Engineering Controls:
-
Fume Hood: All work with solid (powder) or volatile solutions of this compound must be conducted in a certified chemical fume hood to avoid inhalation.
-
Designated Area: A specific area within the laboratory should be designated for handling acutely toxic chemicals. This area should be clearly marked.
Personal Protective Equipment (PPE):
-
Lab Coat: A buttoned, fire-resistant lab coat must be worn to protect clothing and skin.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, chemical splash goggles and a face shield worn over the goggles are required.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given the compound's potential for dermal toxicity, double-gloving is recommended. Gloves must be removed immediately if contaminated, and hands should be washed thoroughly.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.
First Aid Procedures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.
Experimental Protocols and Workflow
IL-17 Signaling Pathway
IL-17 modulators function by disrupting the IL-17 signaling cascade. IL-17A, a key pro-inflammatory cytokine, binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, an E3 ubiquitin ligase. This leads to the activation of downstream pathways, including NF-κB and MAPK, culminating in the transcription of pro-inflammatory genes.
General Experimental Workflow for In-Vitro Testing
The following workflow outlines the key steps for screening and characterizing this compound in a cell-based assay format.
Detailed Protocol: Cell-Based Cytokine Release Assay
This protocol describes a method to assess the efficacy of this compound by measuring its ability to inhibit IL-17A-induced cytokine production (e.g., IL-6) in a relevant cell line (e.g., fibroblasts or keratinocytes).
1. Compound Preparation: a. Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions to create a range of working concentrations for the dose-response analysis. The final solvent concentration in the cell culture should not exceed a non-toxic level (typically ≤0.5%).
2. Cell Culture and Seeding: a. Culture cells in the recommended medium and conditions until they reach approximately 80% confluency. b. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
3. Compound Treatment and Stimulation: a. Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). b. Stimulate the cells with a pre-determined concentration of recombinant human IL-17A to induce cytokine production. Include appropriate controls: vehicle-only (negative control) and IL-17A stimulation without modulator (positive control).
4. Incubation and Supernatant Collection: a. Incubate the plates for a period sufficient to allow for cytokine production and release (e.g., 24-48 hours). b. After incubation, centrifuge the plates and carefully collect the cell culture supernatants for analysis.
5. Cytokine Quantification (ELISA): a. Quantify the concentration of the target cytokine (e.g., IL-6) in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. b. Read the absorbance on a plate reader at the appropriate wavelength.
6. Data Analysis: a. Generate a standard curve from the absorbance values of the known standards. b. Calculate the concentration of the cytokine in each sample. c. Plot the cytokine concentration against the log of the modulator concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of modulator that causes 50% inhibition).
Disposal Plan
Due to its classification as an aquatic toxin, this compound and all associated waste must be disposed of as hazardous chemical waste.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including unused solutions and cell culture media containing the compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams. Keep it segregated from incompatible chemicals.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions containing this compound down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
